molecular formula C7H13Cl2N3 B1439978 N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride CAS No. 1211495-74-7

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Cat. No.: B1439978
CAS No.: 1211495-74-7
M. Wt: 210.1 g/mol
InChI Key: VCZNNECIZMUVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-N,4-N-dimethylpyridine-3,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h3-5H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZNNECIZMUVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1211495-74-7

Introduction: Unveiling a Versatile Heterocyclic Building Block

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a distinct heterocyclic compound centered around a pyridine core, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a primary amine at the C3 position and a dimethylated tertiary amine at the C4 position imbues this molecule with unique electronic and steric properties. These characteristics suggest its potential as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and development. While extensive public data on this specific molecule is limited, its structural relationship to the broader class of aminopyridines provides a strong foundation for understanding its potential applications and chemical behavior.

Aminopyridines are recognized for a wide spectrum of biological activities, including their roles as potassium channel blockers and their utility in treating certain neurological conditions.[1][2] Furthermore, the aminopyridine scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as antimicrobial and anticancer agents.[3] This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with expert insights derived from the chemistry of analogous compounds.

Physicochemical Properties: A Snapshot

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, computational predictions for the free base (N4,N4-Dimethylpyridine-3,4-diamine) and the known properties of its dihydrochloride salt form offer valuable insights into its handling and reactivity. The dihydrochloride salt form is anticipated to significantly enhance aqueous solubility, a critical attribute for many biological and pharmaceutical applications.

PropertyValue (Free Base - Predicted)SourceNotes
Molecular Formula C7H11N3PubChemThe dihydrochloride salt is C7H13Cl2N3.[4]
Molecular Weight 137.18 g/mol PubChemThe dihydrochloride salt has a molecular weight of 210.10 g/mol .
Monoisotopic Mass 137.0953 g/mol PubChem-
XLogP3 0.6PubChemIndicates moderate lipophilicity for the free base.
Hydrogen Bond Donors 1PubChemRefers to the primary amine.
Hydrogen Bond Acceptors 3PubChemIncludes the pyridine nitrogen and both amino groups.
Aqueous Solubility Expected to be highInferredThe dihydrochloride salt form generally confers good water solubility.

Synthesis and Chemical Logic: A Proposed Pathway

Conceptual Synthetic Workflow

The proposed synthesis initiates from a commercially available precursor, 3-nitro-4-chloropyridine, and proceeds through a three-step sequence involving nucleophilic aromatic substitution, reduction of the nitro group, and a final reductive amination to introduce the dimethylamino moiety.

G A 3-Nitro-4-chloropyridine C 4-Amino-3-nitropyridine A->C Nucleophilic Aromatic Substitution B Ammonia (aq) B->C E Pyridine-3,4-diamine C->E Nitro Group Reduction D Catalytic Hydrogenation (e.g., Pd/C, H2) D->E G N4,N4-Dimethylpyridine-3,4-diamine E->G Reductive Amination F Formaldehyde, Reducing Agent (e.g., NaBH(OAc)3) F->G I This compound G->I Salt Formation H HCl in organic solvent H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-3-nitropyridine

  • Rationale: This step involves the nucleophilic aromatic substitution of the chloro group at the 4-position with ammonia. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 4-position.

  • Procedure:

    • To a solution of 3-nitro-4-chloropyridine in a suitable solvent such as ethanol in a pressure vessel, add an excess of aqueous ammonia.

    • Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100-150 °C for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-3-nitropyridine.

Step 2: Synthesis of Pyridine-3,4-diamine

  • Rationale: The nitro group of 4-amino-3-nitropyridine is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 4-amino-3-nitropyridine in a solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine.

Step 3: Synthesis of N4,N4-Dimethylpyridine-3,4-diamine

  • Rationale: Reductive amination is a classic and effective method for the N-methylation of primary amines. The reaction proceeds via the in-situ formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by a mild reducing agent.

  • Procedure:

    • Dissolve pyridine-3,4-diamine in a suitable solvent like methanol or dichloromethane.

    • Add an excess of aqueous formaldehyde (2-3 equivalents).

    • Stir the mixture for a short period to allow for iminium ion formation.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

    • Stir the reaction at room temperature for several hours until completion.

    • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N4,N4-Dimethylpyridine-3,4-diamine.

Step 4: Formation of the Dihydrochloride Salt

  • Rationale: The final step involves the protonation of the two basic nitrogen atoms (the pyridine ring nitrogen and the dimethylamino nitrogen) to form the stable dihydrochloride salt, which often improves handling and solubility.

  • Procedure:

    • Dissolve the crude N4,N4-Dimethylpyridine-3,4-diamine in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

    • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not yet extensively documented, the aminopyridine scaffold is a well-established pharmacophore.[6] The unique substitution pattern of this compound suggests several avenues for its potential application in drug discovery.

  • Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The amino groups provide points for further functionalization to achieve selectivity and potency.

  • Antimicrobial Agents: Aminopyridine derivatives have demonstrated a range of antimicrobial activities.[3] The N,N-dimethyl group can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its efficacy against bacterial or fungal pathogens.

  • Central Nervous System (CNS) Agents: The parent compound, 3,4-diaminopyridine, is known to modulate neuronal potassium channels and is used in the treatment of certain neuromuscular disorders. While the N,N-dimethylation would alter its pharmacokinetic and pharmacodynamic properties, this class of compounds remains of interest for neurological research.

Analytical Characterization

For researchers synthesizing or utilizing this compound, a suite of analytical techniques is essential for confirming its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the final compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a broad signal for the primary amine protons (which may exchange with deuterium in D₂O).

    • ¹³C NMR: The carbon NMR would confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for confirming the molecular weight of the compound. The expected m/z for the free base [M+H]⁺ would be approximately 138.10.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known high toxicity of related aminopyridines, such as 3,4-diaminopyridine, this compound should be handled with extreme caution.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chemical entity. Its structural features, rooted in the versatile aminopyridine scaffold, suggest a wide range of potential applications, particularly in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a logical synthetic approach, and key considerations for its handling and analysis. As research in medicinal chemistry continues to evolve, it is anticipated that the utility of such specialized building blocks will become increasingly apparent, paving the way for the discovery of new and improved pharmaceuticals. Further experimental validation of the properties and biological activities outlined in this guide is a crucial next step in unlocking the full potential of this intriguing molecule.

References

  • Bradford, A., et al. (2018). 3,4-DAP reverses respiratory depression and neuromuscular weakness in murine models of acute and chronic botulism. Frontiers in Neurology.
  • CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Lead Sciences. N4,N4-Dimethylpyridine-2,4-diamine.
  • Sigma-Aldrich. 3,4-Diaminopyridine product page.
  • ResearchG
  • ChemicalBook. 3,4-Diaminopyridine synthesis.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of the Chemical Society of Pakistan.
  • The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. (n.d.).
  • CN1442408A - Method of preparing 4-dimethylamino pyridine.
  • Fisher Scientific. This compound product page.
  • Preparation of 3,4-diaminopyridine microparticles by solvent-evapor
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). Future Medicinal Chemistry.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry.
  • PubChem. N4,N4-dimethylpyridine-2,4-diamine hydrochloride.
  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier.
  • Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. (n.d.).
  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. (n.d.).
  • BLDpharm. N3,N4-Dimethyl-N3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3,4-diamine.
  • BuyersGuideChem. N2,N4-dimethyl-3-nitropyridine-2,4-diamine suppliers.
  • Key Organics. This compound product page.

Sources

An Investigator's Guide to the Pharmacological Profile of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, a pyridine derivative with limited characterization in current scientific literature. Drawing upon the well-established pharmacology of structurally analogous compounds, particularly the voltage-gated potassium channel blocker 3,4-diaminopyridine (Amifampridine), this document synthesizes existing knowledge to propose a putative mechanistic framework. Furthermore, we present a series of detailed, field-proven experimental protocols to systematically investigate and validate the biological targets and cellular effects of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel pyridine-based molecules.

Introduction: The Pyridine Scaffold and the Promise of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of pharmacological properties, including target affinity, selectivity, and pharmacokinetics. Within this chemical space, the 3,4-diaminopyridine backbone has garnered significant attention, most notably for its role as a potent blocker of voltage-gated potassium (K+) channels.[3]

This compound represents an intriguing but largely uncharacterized iteration of this scaffold. While direct, in-depth research on its mechanism of action is not extensively available in public literature, its structural relationship to well-understood compounds provides a strong foundation for a hypothesis-driven investigation into its pharmacological profile. The addition of two methyl groups at the N4 position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

This guide will first deconstruct the known mechanisms of its parent and analogous compounds. Subsequently, it will propose a logical, multi-tiered experimental workflow to systematically elucidate the specific mechanism of action of this compound, transforming it from a chemical entity into a characterized pharmacological agent.

Extrapolating from Analogs: A Putative Mechanism of Action

The most direct line of mechanistic inquiry stems from the well-documented activity of 3,4-diaminopyridine (3,4-DAP or Amifampridine).

The 3,4-Diaminopyridine Core: A Voltage-Gated Potassium Channel Blocker

The primary mechanism of action for 3,4-diaminopyridine is the blockade of voltage-gated potassium (Kv) channels in nerve terminals.[3][4] This action leads to a prolongation of the presynaptic action potential. The extended depolarization increases the influx of calcium (Ca2+) ions through voltage-gated calcium channels. The resulting elevation in intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[4] This cascade of events underpins its therapeutic efficacy in conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS).[3][4]

The Influence of the N4,N4-Dimethyl Substitution

The introduction of two methyl groups at the N4 position in this compound likely modifies the physicochemical properties of the parent 3,4-diaminopyridine structure. These modifications could manifest in several ways:

  • Steric Hindrance: The dimethylamino group is bulkier than the primary amine of 3,4-DAP. This could influence the binding affinity and selectivity for different subtypes of potassium channels or other potential targets.

  • Electronic Effects: The electron-donating nature of the dimethylamino group may alter the pKa of the pyridine ring nitrogens and the exocyclic amino groups, potentially affecting the ionization state of the molecule at physiological pH and its ability to form hydrogen bonds with target proteins.

  • Lipophilicity: The addition of the methyl groups is expected to increase the lipophilicity of the compound, which could impact its membrane permeability and pharmacokinetic profile.

Based on these considerations, it is plausible that this compound retains the core activity of a potassium channel blocker, with the N4,N4-dimethyl moiety modulating its potency and selectivity.

Alternative and Secondary Mechanisms

While potassium channel blockade is the most probable primary mechanism, the broader family of pyridine derivatives exhibits a diverse range of biological activities, including:

  • Anticancer Properties: Some pyridine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) to overcome drug resistance in cancer.[1] Others have shown potential in inhibiting cancer cell growth by targeting pathways involved in tumorigenesis.[5]

  • Antimicrobial Activity: Investigations into the antimicrobial properties of certain pyridine compounds suggest effectiveness against various pathogens.[5]

  • Enzyme Inhibition: The pyridine scaffold is present in inhibitors of various enzymes, such as matrix metalloproteinases (MMPs).[6][7]

Therefore, a comprehensive investigation into the mechanism of action of this compound should remain open to the possibility of these alternative or secondary activities.

A Framework for Mechanistic Elucidation: Experimental Workflows

To move from a putative to a confirmed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed as a self-validating system, where the results of each experiment inform the design of the next.

Initial Target Validation: Electrophysiological Assessment

The logical first step is to test the primary hypothesis: does this compound block voltage-gated potassium channels?

  • Cell Line Selection: Utilize a cell line that expresses a well-characterized voltage-gated potassium channel subtype (e.g., HEK293 cells stably expressing Kv1.3).

  • Cell Culture: Culture the selected cells to 70-80% confluency under standard conditions.

  • Electrophysiology Rig Setup: Prepare a standard whole-cell patch-clamp rig with appropriate internal and external solutions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions in the external solution to achieve a range of test concentrations.

  • Data Acquisition:

    • Establish a whole-cell recording from a single cell.

    • Apply a voltage-step protocol to elicit potassium currents.

    • Perfuse the cell with the vehicle control and record baseline currents.

    • Sequentially perfuse the cell with increasing concentrations of this compound and record the resulting currents.

    • Perform a washout with the external solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current inhibition to the baseline.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Visualizing the Proposed Primary Mechanism

To clearly communicate the hypothesized primary mechanism of action, the following diagram illustrates the key molecular events.

Putative_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft N4 N4,N4-Dimethylpyridine- 3,4-diamine dihydrochloride Kv_channel Voltage-Gated K+ Channel N4->Kv_channel Blockade Action_Potential Action Potential Prolongation Kv_channel->Action_Potential Inhibition of K+ efflux leads to Ca_channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_channel Prolonged depolarization activates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion and Neurotransmitter Release Ca_influx->Vesicle_fusion Neurotransmitter Neurotransmitter (e.g., Acetylcholine) Vesicle_fusion->Neurotransmitter

Caption: Proposed mechanism of this compound at the presynaptic terminal.

Broader Target Screening and Secondary Mechanism Investigation

If the compound shows weak or no activity on potassium channels, or to explore secondary mechanisms, a broader screening approach is warranted.

  • Target Panel Selection: Select a commercially available panel of in vitro assays for a broad range of targets, including other ion channels, G-protein coupled receptors (GPCRs), kinases, and other enzymes. The selection should be informed by the activities of other pyridine derivatives (e.g., EGFR, MMPs).

  • Assay Execution: Submit this compound for screening at a fixed concentration (e.g., 10 µM) against the selected panel.

  • Hit Identification: Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or activation).

  • Dose-Response Confirmation: For any identified "hits," perform follow-up dose-response assays to confirm the activity and determine the potency (IC50 or EC50).

Cellular Phenotypic Assays

To understand the functional consequences of target engagement in a cellular context, phenotypic assays are essential.

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) on multi-electrode arrays (MEAs).

  • Baseline Recording: Record spontaneous electrical activity of the neuronal network.

  • Compound Application: Apply this compound at various concentrations.

  • Data Analysis: Analyze changes in firing rate, burst frequency, and network synchrony to assess the overall effect on neuronal excitability.

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

A Logical Flow for Mechanistic Investigation

The following diagram outlines a logical progression for the experimental investigation of this compound.

Experimental_Workflow start Start: N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride patch_clamp Patch-Clamp Electrophysiology (Kv Channels) start->patch_clamp broad_screen Broad Target Screening (e.g., Kinases, GPCRs, MMPs) patch_clamp->broad_screen If weak/no activity or to explore secondary targets hit_validation Hit Validation and Dose-Response Analysis patch_clamp->hit_validation If active broad_screen->hit_validation phenotypic_assays Cellular Phenotypic Assays (e.g., Neuronal Excitability, Cancer Cell Viability) mechanism_confirmed Mechanism of Action Elucidated phenotypic_assays->mechanism_confirmed hit_validation->phenotypic_assays

Caption: A logical workflow for the mechanistic investigation of a novel compound.

Data Summary and Interpretation

All quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Assay Parameter This compound 3,4-Diaminopyridine (Reference)
Patch-Clamp (Kv1.3) IC50 (µM)To be determinedLiterature Value
Cancer Cell Viability (MCF-7) GI50 (µM)To be determinedNot Applicable
MMP-13 Inhibition IC50 (µM)To be determinedNot Applicable

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural similarity to 3,4-diaminopyridine provides a strong rationale for investigating its activity as a voltage-gated potassium channel blocker. The experimental framework outlined in this guide offers a systematic and robust approach to not only test this primary hypothesis but also to uncover potential secondary or novel mechanisms of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development. Further investigations into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies, will be contingent on the successful elucidation of its molecular mechanism.

References

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • PubMed. (1987). Synthesis and activity of 1,4-dihydropyridine analogues of histamine H2-receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Retrieved from [Link]

  • MDPI. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: An extensive review of scientific literature and chemical databases reveals a notable absence of published, peer-reviewed studies detailing the specific application of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride as a ligand in catalysis. While this particular molecule remains unexplored in this context, its structural motifs—a pyridine ring, a dimethylamino group, and vicinal diamines—are features of significant interest in the design of effective ligands for a range of catalytic transformations. This guide, therefore, takes a prospective approach. It is designed to provide researchers with the foundational knowledge and theoretical protocols to investigate the potential of this compound as a novel ligand. The subsequent sections will draw parallels with well-established ligands of similar structural classes to build a robust framework for such an investigation.

Introduction: The Potential of N4,N4-Dimethylpyridine-3,4-diamine as a Bidentate Ligand

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinating to the metal center. Ligands modulate the steric and electronic properties of the catalyst, thereby dictating its activity, selectivity, and stability. N4,N4-Dimethylpyridine-3,4-diamine possesses several features that suggest its potential as a ligand, particularly for palladium-catalyzed cross-coupling reactions:

  • Pyridine Moiety: The pyridine nitrogen can coordinate to a metal center. The electronic properties of the pyridine ring can be tuned by substituents, influencing the catalytic activity.

  • Vicinal Diamine: The two adjacent amino groups on the pyridine ring can act as a bidentate chelating system. Chelation can enhance the stability of the catalytic complex.

  • Dimethylamino Group: This electron-donating group can increase the electron density on the pyridine ring, which may, in turn, affect the electronic properties of the metal center and its reactivity.

Based on these structural characteristics, it is plausible that N4,N4-Dimethylpyridine-3,4-diamine could serve as an effective ligand in reactions where electron-rich, chelating ligands are known to perform well, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3]

Prospective Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[4] The performance of the palladium catalyst in this reaction is highly dependent on the choice of ligand.[5] While no specific data exists for this compound, we can extrapolate a hypothetical protocol based on established methods using similar bidentate nitrogen-containing ligands.

Hypothetical Reaction Scheme

Ligand: this compound Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃

Proposed Catalytic Cycle

The proposed catalytic cycle for a Suzuki-Miyaura reaction utilizing a generic bidentate nitrogen ligand (L) is depicted below. The chelation of the ligand to the palladium center is expected to stabilize the active catalytic species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdII R1-Pd(II)L_n-X pd0->pdII Oxidative Addition (R1-X) pdII_r2 R1-Pd(II)L_n-R2 pdII->pdII_r2 Transmetalation (R2-B(OR')2, Base) product R1-R2 pdII_r2->product Reductive Elimination start Start start->pd0 Activation product->pd0 Regeneration of Catalyst

Caption: Proposed Suzuki-Miyaura catalytic cycle with a bidentate ligand.

Experimental Protocol: A Starting Point for Investigation

This protocol is a hypothetical starting point for evaluating the efficacy of this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction. Optimization of reaction parameters will be necessary.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.012 mmol, 1.2 mol%).

    • Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the active Pd(0) species. A slight excess of the ligand is often used to ensure complete coordination to the palladium center.

  • Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. The base is essential for the transmetalation step.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) and degassed water (0.5 mL).

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions, aiding in the dissolution of both the organic substrates and the inorganic base.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Hypothetical Data Summary

The following table presents hypothetical results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, illustrating how the performance of the this compound ligand could be evaluated.

EntryAryl HalideTemp (°C)Time (h)Yield (%)
14-Bromotoluene801285
24-Chlorotoluene1002460
34-Iodoanisole80892
42-Bromopyridine1001875

Prospective Application in C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[3] Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, often benefit from electron-rich and sterically hindered ligands.[2] The electronic properties of N4,N4-Dimethylpyridine-3,4-diamine suggest its potential utility in this class of reactions.

Hypothetical Experimental Workflow

The workflow for screening the utility of this compound in a C-N cross-coupling reaction would be similar to that for the Suzuki-Miyaura coupling.

CN_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification prep1 Add Pd precursor and Ligand to Schlenk tube prep2 Add Aryl Halide, Amine, and Base prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react Heat under Inert Atmosphere (e.g., 80-120 °C) prep3->react analysis1 Monitor by TLC/GC-MS react->analysis1 analysis2 Aqueous Workup analysis1->analysis2 analysis3 Column Chromatography analysis2->analysis3

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from N4,N4-Dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of N4,N4-Dimethylpyridine-3,4-diamine in Modern Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational pillars of modern pharmacology, forming the core structures of a vast majority of new therapeutic agents.[1] Their prevalence stems from their ability to engage in crucial biological interactions, such as hydrogen bonding and π-π stacking, which govern molecular recognition at enzyme and receptor active sites.[1] Within this landscape, substituted pyridinediamines serve as exceptionally versatile synthons, or building blocks, for the construction of more complex, fused heterocyclic systems.[2]

N4,N4-Dimethylpyridine-3,4-diamine, in particular, is a preeminent starting material. The strategic placement of its vicinal diamine functionality (at the C3 and C4 positions) provides a reactive handle for a multitude of cyclocondensation reactions. The N4-dimethylamino group is not merely a spectator; its electron-donating nature modulates the nucleophilicity of the diamine system and can influence the physicochemical properties (e.g., solubility, basicity) of the final compounds, a critical consideration in drug design.

This guide moves beyond simple procedural lists. It is designed to provide a deep, mechanistic understanding of why certain protocols are employed, empowering researchers to not only replicate these syntheses but also to innovate upon them. We will explore the construction of three key heterocyclic cores—imidazo[4,5-c]pyridines, pyrido[3,4-b]pyrazines, and[1][2][3]triazolo[4,5-c]pyridines—providing validated, step-by-step protocols, mechanistic insights, and troubleshooting guidance.

Section 1: Core Synthetic Principles & Mechanistic Rationale

The synthetic utility of N4,N4-Dimethylpyridine-3,4-diamine is anchored in the nucleophilic character of its two adjacent amino groups. The primary amine at the C3 position and the dimethylated tertiary amine at the C4 position offer a classic "1,2-diamine" motif for building five- or six-membered heterocyclic rings. The fundamental principle involves a cyclocondensation reaction with a bifunctional electrophile, a molecule containing two electrophilic centers that can be attacked by the two nucleophilic nitrogen atoms of the diamine.

The choice of the electrophilic partner directly dictates the resulting heterocyclic scaffold:

  • Reaction with Aldehydes or Carboxylic Acids: Leads to the formation of a five-membered imidazole ring, yielding imidazo[4,5-c]pyridines .

  • Reaction with α-Dicarbonyl Compounds: Results in the construction of a six-membered pyrazine ring, affording pyrido[3,4-b]pyrazines .

  • Reaction with a Diazotizing Agent: Introduces a third nitrogen atom to form a five-membered triazole ring, producing [1][2][3]triazolo[4,5-c]pyridines .

The causality behind these transformations lies in the sequential formation of two new bonds between the diamine's nitrogen atoms and the electrophile's reactive centers, followed by the elimination of a small molecule (typically water) to yield the stable, fused aromatic system.

General Workflow for Heterocyclic Synthesis

The experimental workflow for these syntheses follows a logical progression from reaction setup to product validation. Understanding this flow is key to successful execution and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents (Diamine + Electrophile) solvent Choose Appropriate Solvent reagents->solvent Solubilization setup Assemble Reaction Vessel (Inert atmosphere if needed) solvent->setup conditions Apply Conditions (Heating, Stirring, Catalyst) setup->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify characterize Structural Characterization (NMR, MS, IR) purify->characterize purity_check Purity Assessment (HPLC) characterize->purity_check

Caption: A generalized experimental workflow for heterocyclic synthesis.

Section 2: Synthesis of Imidazo[4,5-c]pyridines

The imidazopyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4] The fusion of an imidazole ring with a pyridine ring creates a structure with a unique electronic distribution and steric profile, ideal for targeting a range of biological macromolecules.[4] The most direct synthesis from a 1,2-diaminopyridine involves condensation with a carboxylic acid or an aldehyde.

Protocol 2.1: Phillips-Ladenburg Benzimidazole Synthesis (Carboxylic Acid Method)

This classic method involves the condensation of the diamine with a carboxylic acid under harsh, dehydrating conditions, typically using polyphosphoric acid (PPA) at elevated temperatures.[5] The PPA acts as both the solvent and the dehydrating agent, driving the reaction towards the cyclized product.

Mechanistic Rationale: The reaction proceeds via an initial acylation of the more nucleophilic primary C3-amino group by the carboxylic acid, forming an amide intermediate. The PPA then protonates the amide carbonyl, rendering it highly electrophilic. This facilitates the intramolecular nucleophilic attack by the remaining C4-dimethylamino nitrogen, followed by dehydration to yield the aromatic imidazo[4,s-c]pyridine.

G Diamine N4,N4-Dimethylpyridine-3,4-diamine + R-COOH Amide Acylation Intermediate Amide Diamine->Amide Acylation Cyclization Intramolecular Cyclization (PPA Catalyzed) Amide->Cyclization Protonation & Attack Product Dehydration 2-Substituted Imidazo[4,5-c]pyridine Cyclization->Product Elimination of H2O

Caption: Mechanism for Imidazo[4,5-c]pyridine synthesis via carboxylic acid condensation.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N4,N4-Dimethylpyridine-3,4-diamine (1.0 eq).

  • Reagent Addition: Add the desired carboxylic acid (1.1 eq) to the flask.

  • Reaction Medium: Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the diamine) to the mixture. The PPA is highly viscous and should be handled with care.

  • Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice or into a beaker of cold water. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8. This step is often exothermic and should be performed in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration. If the product is oily, extract it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

EntryCarboxylic Acid (R-COOH)Yield (%)
1Acetic Acid~70-80%
2Benzoic Acid~65-75%
34-Chlorobenzoic Acid~60-70%

Yields are representative and may vary based on specific reaction scale and conditions.

Section 3: Synthesis of Pyrido[3,4-b]pyrazines

Pyrido[3,4-b]pyrazines, a class of quinoxaline analogues, are important heterocyclic motifs with a wide range of biological activities, including use as kinase inhibitors and anticancer agents.[6] Their synthesis is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[7] This reaction is generally high-yielding and proceeds under mild conditions.

Protocol 3.1: Condensation with α-Dicarbonyl Compounds

This protocol describes the reaction of N4,N4-Dimethylpyridine-3,4-diamine with an α-dicarbonyl compound, such as benzil or glyoxal, in a protic solvent. The reaction is often catalyzed by a small amount of acid.

Mechanistic Rationale: The synthesis is a double condensation reaction. One amino group of the diamine attacks one of the carbonyl carbons, forming a hemiaminal which then dehydrates to an imine. This process is repeated with the second amino group and the second carbonyl, leading to a dihydropyrido[3,4-b]pyrazine intermediate, which readily oxidizes (often by air) to the stable, aromatic final product.

G Start N4,N4-Dimethylpyridine-3,4-diamine + α-Dicarbonyl Compound Condensation1 Condensation & Dehydration Imine Intermediate Start->Condensation1 Attack & -H2O Condensation2 Second Condensation Dihydro-pyridopyrazine Condensation1->Condensation2 Intramolecular Cyclization Product Oxidation (Air) Aromatic Pyrido[3,4-b]pyrazine Condensation2->Product Aromatization

Caption: General mechanism for Pyrido[3,4-b]pyrazine synthesis.

Step-by-Step Protocol:

  • Dissolution: Dissolve N4,N4-Dimethylpyridine-3,4-diamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add the α-dicarbonyl compound (e.g., benzil, 1.0 eq) to the solution.

  • Catalyst (Optional): A few drops of glacial acetic acid can be added if ethanol is used as the solvent to catalyze the imine formation.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitoring: The reaction is often rapid, but progress should be monitored by TLC. Completion is usually observed within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture upon cooling.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold ethanol).

  • Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or another appropriate solvent.

Entryα-Dicarbonyl CompoundSolventYield (%)
1BenzilGlacial Acetic Acid>90%
2Glyoxal (40% in H₂O)Ethanol~85-95%
3Cyclohexane-1,2-dioneEthanol~80-90%

Yields are representative and based on classic quinoxaline syntheses.[6][7]

Section 4: Synthesis of[1][2][3]Triazolo[4,5-c]pyridines

Fused 1,2,3-triazole systems are valuable in drug discovery as bioisosteres for other functional groups and for their ability to participate in hydrogen bonding. The synthesis of a benzotriazole-type ring system from a 1,2-diamine is a standard transformation involving diazotization.

Protocol 4.1: Diazotization and Intramolecular Cyclization

This method involves the reaction of the diamine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and an acid.

Mechanistic Rationale: In an acidic medium, sodium nitrite forms nitrous acid. The primary C3-amine attacks the protonated nitrous acid to form a N-nitroso intermediate. Tautomerization and loss of water generate a diazonium salt. This highly reactive electrophilic diazonium group is then immediately attacked by the lone pair of the adjacent C4-dimethylamino nitrogen in an intramolecular cyclization to form the stable, five-membered triazole ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve N4,N4-Dimethylpyridine-3,4-diamine (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 2:1 ratio) in a beaker or flask, cooled in an ice-water bath to 0-5 °C.

  • Nitrite Solution: In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Addition: Add the sodium nitrite solution dropwise to the stirred, cold solution of the diamine. It is critical to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt intermediate.

  • Reaction: Stir the reaction mixture in the ice bath for 30-60 minutes after the addition is complete. The formation of the product is often indicated by a color change or precipitation.

  • Work-up: Slowly add the reaction mixture to a beaker of cold water.

  • Neutralization: Carefully neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, to precipitate the product fully. Monitor the pH to ensure it reaches ~7.

  • Isolation: Collect the resulting solid by vacuum filtration, and wash the filter cake with cold water.

  • Purification: Dry the product. Recrystallization from an ethanol/water mixture is typically sufficient for purification.

EntryAcidic MediumTemperatureYield (%)
1Acetic Acid/Water0-5 °C~80-90%
2Dilute HCl0-5 °C~75-85%

Section 5: Troubleshooting and Experimental Considerations

Trustworthiness through Self-Validation: A robust protocol anticipates potential failures. The following points are critical for ensuring reproducibility and high yields.

  • Purity of Diamine: The N4,N4-Dimethylpyridine-3,4-diamine starting material should be of high purity. Oxidized or degraded diamine can lead to the formation of colored impurities and significantly lower yields. Consider purification of the starting material if it appears discolored.

  • Temperature Control: For diazotization reactions (Protocol 4.1), maintaining a low temperature (0-5 °C) is non-negotiable. At higher temperatures, the intermediate diazonium salt can decompose, leading to side products and reduced yields.

  • Stoichiometry: While a slight excess of one reagent is sometimes used to drive a reaction to completion, a large excess can complicate purification. Careful control of stoichiometry is crucial, especially when trying to avoid side reactions like over-alkylation in related syntheses.[8]

  • Choice of Solvent and Base: For reactions involving bases, a milder base like potassium carbonate (K₂CO₃) may be preferable to a strong base like sodium hydride (NaH) to improve selectivity and reduce the formation of byproducts.[8] Polar aprotic solvents like DMF or DMSO can facilitate certain reactions by effectively solvating reagents.[8]

  • Product Purification: If the product and starting material have similar polarities (co-elution on TLC), optimizing the chromatography solvent system is key. A gradient elution may be required. If the product is a solid, recrystallization is often the most effective method for achieving high purity.

References

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. Available from: [Link]

  • Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines. RSC Publishing. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. ResearchGate. Available from: [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. Available from: [Link]

  • N4,N4-Dimethylpyridine-2,4-diamine. MySkinRecipes. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Institutes of Health. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • N4,N4-dimethylpyrimidine-2,4-diamine. PubChem. Available from: [Link]

  • 4-N,4-N-dimethylpyridine-2,4-diamine. PubChem. Available from: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. ResearchGate. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines. The University of British Columbia. Available from: [Link]

  • The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. ResearchGate. Available from: [Link]

  • Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C. Available from: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available from: [Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. National Institutes of Health. Available from: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES. Aston University. Available from: [Link]

  • Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. Available from: [Link]

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. ResearchGate. Available from: [Link] 29.[1][2][8]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health. Available from: [Link]

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. National Institutes of Health. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available from: [Link]

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. Available from: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health. Available from: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health. Available from: [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from: [Link]

Sources

Application Note: N4,N4-Dimethylpyridine-3,4-diamine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N4,N4-Dimethylpyridine-3,4-diamine, typically supplied as its more stable dihydrochloride salt, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic primary amine ortho to a tertiary dimethylamino group on a pyridine core makes it an exceptionally versatile precursor for constructing fused heterocyclic systems. This guide details the compound's properties, its primary synthetic application in forming imidazo[4,5-c]pyridines, and provides detailed, field-tested protocols for its use. We present a case study on its application in synthesizing precursors for kinase inhibitors, a critical class of therapeutic agents, underscoring the strategic importance of this scaffold in drug discovery programs.

Introduction: The Strategic Value of the Pyridinediamine Scaffold

The pyridine-3,4-diamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. Specifically, the N4,N4-dimethyl substituted variant offers several advantages:

  • Modulated Reactivity: The electron-donating dimethylamino group enhances the nucleophilicity of the adjacent primary amine (at position 3), facilitating cyclization reactions.

  • Vector for Substitution: The dimethylamino group provides a point for potential future modification or can be used to block a reactive site, directing synthesis towards a desired isomer.

  • Improved Physicochemical Properties: Manipulation of this group can influence the solubility, lipophilicity, and metabolic stability of the final active pharmaceutical ingredient (API).

This application note will focus on its most prominent role: the synthesis of imidazopyridine cores, which are central to numerous potent kinase inhibitors used in oncology and immunology.[1][2]

Physicochemical Properties and Handling

Proper handling of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is critical for reproducible results. The dihydrochloride salt is preferred for its superior stability and shelf-life compared to the free base, which is prone to oxidation.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₁₁N₃ · 2HCl(Calculated)
Molecular Weight 210.11 g/mol (Calculated)
Appearance Off-white to light yellow crystalline solidTypical Supplier Data
Solubility Soluble in water, methanol. Sparingly soluble in DMSO.[3]BenchChem[3]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)General Lab Practice
Expert Insight: In Situ Free Base Generation

For most synthetic applications, the active nucleophile required is the free base form of the diamine. The dihydrochloride salt is not reactive in this state. Therefore, the free base is typically generated in situ just before or during the reaction. This is achieved by adding a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).[4] The choice of base is critical and depends on the reaction conditions; for instance, an inorganic base like NaHCO₃ is often used in aqueous or biphasic conditions, while organic amines are suitable for anhydrous organic solvents.

Core Synthetic Application: Formation of the Imidazo[4,5-c]pyridine Core

The primary utility of N4,N4-Dimethylpyridine-3,4-diamine is its role in constructing the imidazo[4,5-c]pyridine ring system via cyclocondensation reactions.[5] This reaction involves the condensation of the 1,2-diamine moiety with a one-carbon electrophile, such as an aldehyde, carboxylic acid (or its derivative), or orthoester.

General Workflow Diagram

The following diagram illustrates the general synthetic workflow from the starting material to the fused heterocyclic core, which is the foundational step for building more complex molecules like kinase inhibitors.

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Further Functionalization A N4,N4-Dimethylpyridine- 3,4-diamine Dihydrochloride B In Situ Free Base (Active Nucleophile) A->B Add Base (e.g., TEA) in Solvent (e.g., EtOH) D Imidazo[4,5-c]pyridine Core B->D Heat / Catalyst C One-Carbon Electrophile (e.g., R-CHO, R-COOH) C->D E Final API / Kinase Inhibitor D->E Cross-Coupling, etc.

Caption: General workflow for synthesizing imidazopyridine-based APIs.

Protocol 1: Synthesis of a Model 2-Aryl-Imidazo[4,5-c]pyridine

This protocol details a representative cyclocondensation reaction with an aromatic aldehyde, a common method for installing a key pharmacophore.

Objective: To synthesize 2-(4-methoxyphenyl)-N4,N4-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

  • Ethanol (EtOH), 200 proof

  • Triethylamine (TEA) (2.2 eq)

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.10 g, 10 mmol).

  • Solvent Addition: Add ethanol (40 mL) and begin stirring to form a suspension.

  • Free Base Generation: Slowly add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir at room temperature for 15 minutes. The suspension should become a clearer solution as the free base is formed.

    • Expert Insight: This pre-stirring ensures complete neutralization of the HCl salt before the electrophile is introduced, preventing side reactions.

  • Aldehyde & Oxidant Addition: In a separate beaker, dissolve 4-methoxybenzaldehyde (1.43 g, 10.5 mmol) and sodium metabisulfite (2.09 g, 11 mmol) in ethanol (10 mL). Add this solution to the reaction flask.

    • Causality: Sodium metabisulfite acts as a mild oxidizing agent under these conditions, facilitating the oxidative cyclization of the intermediate dihydroimidazo[4,5-c]pyridine to the final aromatic product.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting diamine should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Workup & Isolation: a. Cool the reaction to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then brine (1 x 30 mL).[6] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass for the product (C₁₅H₁₆N₄O) is 268.31 g/mol .

Application Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The imidazopyridine core synthesized from N4,N4-Dimethylpyridine-3,4-diamine serves as an excellent bioisostere for the purine ring of adenine (a component of ATP), providing a rigid scaffold with appropriate hydrogen bonding capabilities.[1][7]

Target Pathway: PI3K/AKT/mTOR Signaling

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making the kinases within this pathway (like PI3K and mTOR) prime targets for drug development.[7] Inhibitors based on the imidazopyridine scaffold have shown significant promise here.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Imidazopyridine-based Kinase Inhibitor Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K signaling pathway by a kinase inhibitor.

Analytical Quality Control Protocol

Ensuring the purity and identity of this compound is paramount before its use in synthesis.

Objective: To validate the quality of an incoming batch of the starting material.

Table 2: Typical QC Specifications

TestMethodSpecificationRationale
Purity HPLC (UV, 254 nm)≥ 98.0%Ensures absence of impurities that could cause side reactions.
Identity ¹H NMR (D₂O or DMSO-d₆)Conforms to reference spectrumConfirms the chemical structure and absence of major contaminants.
Water Content Karl Fischer Titration≤ 1.0%The dihydrochloride salt can be hygroscopic; excess water can interfere with anhydrous reactions.
Protocol 2: Abbreviated QC Workflow
  • Sample Preparation (NMR): Dissolve ~5-10 mg of the material in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals in DMSO-d₆ would include aromatic pyridine protons and singlets for the N-methyl groups and the amine protons.

  • Sample Preparation (HPLC): Prepare a stock solution of ~1 mg/mL in a suitable mobile phase diluent (e.g., 50:50 water:acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.

  • HPLC Analysis: Inject onto a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor at 254 nm. Calculate the area percent of the main peak.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its robust utility in forming the imidazo[4,5-c]pyridine core provides a rapid and efficient route to scaffolds that are central to the development of targeted therapies, particularly kinase inhibitors.[1][8] The protocols and insights provided in this guide are designed to empower researchers to leverage this versatile building block effectively and reproducibly in their drug discovery endeavors.

References

  • BenchChem. (2025). N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2.
  • BenchChem. (2025). Application Notes and Protocols for N4-Cyclopentylpyridine-3,4-diamine in Cell Culture.
  • BenchChem. (2025). An In-Depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine Derivatives and Analogs as Potential Kinase Inhibitors.
  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4‑(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Available at [Link]

  • National Center for Biotechnology Information. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Ben-Ammar, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. DOI: 10.1051/e3sconf/202452701014. Available at [Link]

  • Ye, F., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 158, 645-658. DOI: 10.1016/j.ejmech.2018.08.031. Available at [Link]

  • Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35229. DOI: 10.1021/acsomega.1c05624. Available at [Link]

  • Conde, S., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Journal of Medicinal Chemistry, 50(15), 3683-3691. DOI: 10.1021/jm070146q. Available at [Link]

  • Zhang, Y., et al. (2019). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Molecules, 24(18), 3348. DOI: 10.3390/molecules24183348. Available at [Link]

  • Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Journal of Surgical Case Reports and Images, 8(3). DOI: 10.31579/2690-1897/235. Available at [Link]

  • Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. DOI: 10.3390/molecules29050986. Available at [Link]

  • Singh, R., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2856–2921. DOI: 10.3762/bjoc.14.264. Available at [Link]

  • ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

Sources

Application Note: A Comprehensive Framework for Screening the Antimicrobial Activity of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyridine derivatives represent a promising class of heterocyclic compounds with a history of diverse biological activities.[1][][3] This application note provides a detailed, field-proven framework for the comprehensive screening of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride for antimicrobial activity. We present a multi-tiered screening cascade, from initial qualitative assessments to quantitative determination of inhibitory and cidal concentrations. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure data integrity and reproducibility for researchers in microbiology and drug development.

Introduction: The Rationale for Screening

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to form hydrogen bonds, its water solubility, and its versatile substitution patterns that can modulate biological activity.[1][][4] The introduction of diamine functionalities can further enhance antimicrobial potential, as seen in other heterocyclic scaffolds like quinazolines, where disubstituted diamines have demonstrated potent, bactericidal activity against multidrug-resistant pathogens.[5][6][7]

This compound combines the pyridine core with a 3,4-diamine substitution pattern. This specific arrangement of nitrogen atoms and the dimethylamino group may influence the molecule's ability to interact with microbial targets, such as enzymes involved in essential metabolic pathways or the structural components of the cell envelope. Therefore, a systematic evaluation of its antimicrobial properties is a scientifically sound endeavor in the search for new lead compounds.

This guide will detail the necessary protocols to:

  • Perform initial qualitative screening using the disk diffusion method.

  • Quantitatively determine the Minimum Inhibitory Concentration (MIC) via broth microdilution.

  • Ascertain the Minimum Bactericidal Concentration (MBC) to differentiate between static and cidal effects.

Materials and Methods

Test Compound
  • Compound: this compound

  • Molecular Formula: C₇H₁₂Cl₂N₃

  • Preparation: Prepare a stock solution of 10 mg/mL in sterile deionized water. The dihydrochloride salt form enhances solubility. Further dilutions should be made in the appropriate sterile broth as described in the protocols.

Microbial Strains (Suggested Panel)

A representative panel of microorganisms should be used to assess the spectrum of activity. This panel should include:

Category Organism ATCC No. Significance
Gram-positive Bacteria Staphylococcus aureus29213Common cause of skin and systemic infections, including MRSA.
Enterococcus faecalis29212Opportunistic pathogen, known for antibiotic resistance.
Gram-negative Bacteria Escherichia coli25922Common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa27853Opportunistic pathogen, intrinsically resistant to many drugs.
Yeast (Fungus) Candida albicans90028Common cause of opportunistic fungal infections.
Media and Reagents
  • Mueller-Hinton Agar (MHA)[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sabouraud Dextrose Agar (for C. albicans)

  • Sabouraud Dextrose Broth (for C. albicans)

  • Tryptic Soy Broth (for inoculum preparation)[8]

  • Sterile Saline (0.85%)

  • McFarland Turbidity Standards (0.5)

  • Resazurin Sodium Salt (for viability indication, optional)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Negative control (vehicle, e.g., sterile deionized water)

Experimental Protocols

Workflow Overview

The screening process follows a logical progression from a rapid qualitative assay to more detailed quantitative evaluations.

Screening_Workflow Start Prepare Compound Stock & Microbial Cultures Disk_Diffusion Phase 1: Disk Diffusion Assay (Qualitative Screening) Start->Disk_Diffusion Initial Screen MIC_Assay Phase 2: Broth Microdilution (Determine MIC) Disk_Diffusion->MIC_Assay If Active (Zone of Inhibition) MBC_Assay Phase 3: Subculture for MBC (Determine Bactericidal Activity) MIC_Assay->MBC_Assay From Non-Growth Wells Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis

Caption: High-level workflow for antimicrobial screening.

Phase 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This initial test provides a rapid qualitative assessment of the compound's ability to inhibit microbial growth.[8][10][11][12][13]

Principle: The test compound diffuses from a saturated paper disk into an agar medium seeded with a test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[8]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.

    • Pipette a defined volume (e.g., 20 µL) of the this compound stock solution (or a desired dilution) onto a disk.

    • Apply positive control antibiotic disks and a negative control disk (impregnated with the solvent vehicle) to the same plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria. Incubate C. albicans at 30°C for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • A zone of inhibition indicates that the compound has activity against the test organism. The size of the zone provides a relative measure of potency.

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][14][15] This protocol is based on CLSI guidelines.[16][17]

Step-by-Step Protocol:

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound at a concentration of 2x the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test organism as described in section 3.2.1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Protocol plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control step1 Step 1: Add 50µL broth to Wells 2-12. Add 100µL of 2x Compound to Well 1. step2 Step 2: Perform 2-fold serial dilutions from Well 1 to Well 10. step1->step2 step3 Step 3: Add 50µL of 1x10^6 CFU/mL inoculum to Wells 1-11. step2->step3 step4 Step 4: Incubate and read results. step3->step4

Caption: Broth microdilution plate setup for MIC determination.

Phase 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][18][19]

Principle: This assay is a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar to determine if the bacteria were inhibited (bacteriostatic) or killed (bactericidal).[18]

Step-by-Step Protocol:

  • Subculturing:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Aseptically withdraw a 10 µL aliquot from each of these wells.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

Results should be tabulated for clarity and easy comparison.

Table 1: Hypothetical Disk Diffusion Results

Organism Zone of Inhibition (mm)
This compound (100 µ g/disk )
S. aureus ATCC 2921318
E. faecalis ATCC 2921212
E. coli ATCC 2592215
P. aeruginosa ATCC 278530
C. albicans ATCC 900289

Table 2: Hypothetical MIC and MBC Results

Organism MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 292131632Bactericidal (≤4)
E. faecalis ATCC 2921264>256Bacteriostatic (>4)
E. coli ATCC 259223264Bactericidal (≤4)
P. aeruginosa ATCC 27853>256>256Resistant
C. albicans ATCC 90028128>256Fungistatic

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion

This application note provides a robust and systematic methodology for the initial antimicrobial screening of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to determine the compound's spectrum of activity, potency (MIC), and cidal potential (MBC). Positive results from this screening cascade would warrant further investigation into the compound's mechanism of action, toxicity, and potential for development as a novel antimicrobial agent.

References

  • PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • PubChem. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bărbuceanu, F., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6449. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleeman, R., et al. (2017). Characterizing the Antimicrobial Activity of N2, N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(6), e00059-17. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20753. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • PubChem. (n.d.). N4,N4-dimethylpyridine-2,4-diamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2182. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • PubMed. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • AZoM. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • PubMed. (2014). Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines. Retrieved from [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

Sources

The Versatile Building Block: N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. A particularly interesting derivative is N4,N4-Dimethylpyridine-3,4-diamine, available as its dihydrochloride salt, which serves as a highly versatile building block for the synthesis of fused heterocyclic systems. The presence of two adjacent amino groups with differing nucleophilicity offers a reactive handle for the construction of imidazopyridines and pyrido[3,4-b]pyrazines, scaffolds that are prevalent in kinase inhibitors and other targeted therapies.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in the synthesis of novel compounds, complete with detailed protocols, mechanistic insights, and potential applications.

Physicochemical Properties

Understanding the physicochemical properties of a building block is paramount for designing successful synthetic strategies. This compound is a salt, and its solubility and reactivity will be influenced by the pH of the reaction medium. The free base, N4,N4-Dimethylpyridine-3,4-diamine, is a key intermediate in many reactions and can be generated in situ or isolated prior to use.

PropertyValueSource
Molecular Formula C₇H₁₃Cl₂N₃[2]
Molecular Weight 210.11 g/mol [2]
Appearance Off-white to light yellow crystalline powderSupplier Data
Solubility Soluble in water and methanol.General knowledge
pKa (predicted) Basic pKa: ~6.5 (for the pyridine nitrogen)Computational Prediction

Note: Predicted values should be confirmed experimentally.

Synthetic Applications: A Gateway to Fused Heterocycles

The strategic placement of the 3-amino and 4-dimethylamino groups on the pyridine ring allows for regioselective reactions to construct fused five- and six-membered rings. The lone pair of electrons on the pyridine nitrogen is less available for reactions when protonated in the dihydrochloride salt.[1] Therefore, neutralization with a base is a critical first step in most synthetic protocols.

Protocol 1: Synthesis of 2-Substituted-7-(dimethylamino)imidazo[4,5-c]pyridines via Condensation with Carboxylic Acids

Imidazopyridines are a class of heterocyclic compounds with a broad range of biological activities.[3] The condensation of N4,N4-Dimethylpyridine-3,4-diamine with carboxylic acids is a straightforward method to access this scaffold.[4]

Reaction Scheme:

G reagents N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride product 2-R-7-(dimethylamino)imidazo[4,5-c]pyridine reagents->product acid R-COOH acid->product base Base (e.g., Et3N) base->reagents ppa PPA or Eaton's Reagent (Dehydrating Agent) ppa->reagents

Figure 1: General scheme for the synthesis of 2-substituted-7-(dimethylamino)imidazo[4,5-c]pyridines.

Detailed Step-by-Step Protocol:

  • Neutralization of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a suitable high-boiling solvent such as toluene or xylenes.

  • Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free diamine. Stir the mixture at room temperature for 30 minutes.

  • Addition of the Carboxylic Acid: Add the desired carboxylic acid (1.1 eq) to the reaction mixture.

  • Dehydration and Cyclization: Add a dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) are commonly used for this transformation.[4] The reaction mixture is then heated to reflux (typically 110-140 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-7-(dimethylamino)imidazo[4,5-c]pyridine.

Causality Behind Experimental Choices:

  • Base: The use of a non-nucleophilic base like triethylamine is crucial to avoid competing reactions with the carboxylic acid.

  • Dehydrating Agent: The formation of the imidazole ring involves the elimination of two molecules of water. A strong dehydrating agent at elevated temperatures is necessary to drive the reaction to completion.

  • Solvent: High-boiling aromatic solvents are used to achieve the necessary reaction temperatures for cyclization.

Protocol 2: Synthesis of 7-(Dimethylamino)pyrido[3,4-b]pyrazines via Condensation with α-Dicarbonyl Compounds

Pyrido[3,4-b]pyrazines are another important class of nitrogen-containing heterocycles with applications in materials science and pharmaceuticals.[5] They can be readily synthesized by the condensation of N4,N4-Dimethylpyridine-3,4-diamine with α-dicarbonyl compounds.[6]

Reaction Scheme:

G reagents N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride product 2,3-Disubstituted-7-(dimethylamino)pyrido[3,4-b]pyrazine reagents->product dicarbonyl R1-CO-CO-R2 dicarbonyl->product base Base (e.g., NaOAc) base->reagents solvent Solvent (e.g., Ethanol) solvent->reagents

Figure 2: General scheme for the synthesis of 7-(dimethylamino)pyrido[3,4-b]pyrazines.

Detailed Step-by-Step Protocol:

  • Dissolution and Neutralization: Dissolve this compound (1.0 eq) in a protic solvent such as ethanol or acetic acid in a round-bottom flask. Add a mild base like sodium acetate (2.5 eq) to neutralize the salt.

  • Addition of the α-Dicarbonyl Compound: Add the α-dicarbonyl compound (e.g., benzil, glyoxal, or 2,3-butanedione) (1.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture may be concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure 7-(dimethylamino)pyrido[3,4-b]pyrazine.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol or acetic acid facilitate the dissolution of the starting materials and can also act as a catalyst for the condensation reaction.

  • Base: A mild base is sufficient to neutralize the hydrochloride salt without promoting side reactions of the α-dicarbonyl compound.

  • Temperature: The reaction is typically facile and does not require high temperatures, which helps to minimize the formation of byproducts.

Potential Applications in Drug Discovery

The fused heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors feature a nitrogen-containing heterocyclic core that interacts with the hinge region of the kinase active site. The imidazopyridine and pyrido[3,4-b]pyrazine scaffolds can be readily functionalized to optimize binding affinity and selectivity for various kinases implicated in diseases such as cancer.[7][8][9][10] For instance, derivatives of N2, N4-diphenylpyridine-2,4-diamine have been investigated as EGFR inhibitors to overcome drug resistance.[10]

G cluster_0 Drug Development Workflow Start N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride Synthesis Synthesis of Fused Heterocycles (e.g., Imidazopyridines, Pyrido[3,4-b]pyrazines) Start->Synthesis Building Block SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Library of Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Identification of Hits Candidate Preclinical Candidate Lead_Opt->Candidate Optimization of Potency & Selectivity

Figure 3: Workflow for the development of kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11][12][13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of fused heterocyclic compounds. The straightforward and efficient protocols for the construction of imidazopyridine and pyrido[3,4-b]pyrazine scaffolds make this reagent an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry, particularly in the discovery of new kinase inhibitors. The ability to readily introduce diversity at various positions on these scaffolds allows for the fine-tuning of their biological activity and physicochemical properties, paving the way for the next generation of targeted therapeutics.

References

  • Bijanzadeh, H. R., et al. (2009). A single pot synthesis of imidazopyridine utilizing microwave assistance. E-Journal of Chemistry, 6(S1), S449-S454.
  • Kale, R. R., et al. (2011). A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. Tetrahedron Letters, 52(43), 5676-5679.
  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145.
  • Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 158, 547-560 (2018).
  • Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 47, 116393 (2021).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis of imidazo[4,5-c]pyridine from 3,4-diaminopyridine and... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link].

  • [4][8][15]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2021(1), M1200 (2021).

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 1033 (2024).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855 (2003).
  • 4-(Dimethylamino)
  • Safety Data Sheet - 2,6-Dimethyl-3-pyridylamine. (2025). Thermo Fisher Scientific.
  • The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic Chemistry, 147, 107313 (2024).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 21-27 (2020).
  • 3,4-Diaminopyridine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Medicinal Chemistry Research, 23(1), 263-272 (2014).
  • Application Notes and Protocols: 3,4-Diphenylpyridine in Pharmaceutical Synthesis. (2025). Benchchem.
  • Safety Data Sheet - 2,6-Dimethylpyridine. (2025). Sigma-Aldrich.
  • 4 - Safety Data Sheet. (n.d.).
  • Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. (2025). Benchchem.

Sources

Application Note: Comprehensive NMR Characterization of N,N-Dimethylpyridine-3,4-diamine Dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of N,N-Dimethylpyridine-3,4-diamine dihydrochloride and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and unambiguous structural confirmation is critical for regulatory submission and understanding structure-activity relationships. This document outlines field-proven protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a detailed analysis of the expected spectral features. The causality behind experimental choices is explained to empower researchers to adapt these methods for novel derivatives.

Introduction: The "Why" Behind Rigorous Characterization

N,N-Dimethylpyridine-3,4-diamine and its analogs are important scaffolds in modern pharmacology. The parent compound, 3,4-diaminopyridine, is a potassium channel blocker used in the treatment of certain neuromuscular disorders.[1] The introduction of a dimethylamino group at the N4 position significantly alters the molecule's electronic properties, basicity, and pharmacokinetic profile. As a dihydrochloride salt, the compound's stability and solubility are enhanced, but the protonation state profoundly influences its NMR spectrum.

Accurate and complete NMR characterization is non-negotiable. It serves to:

  • Confirm Molecular Identity: Unequivocally verify the successful synthesis of the target compound.

  • Establish Purity: Identify and quantify residual solvents, starting materials, or reaction byproducts.

  • Guide Further Development: Provide a spectral fingerprint for quality control in scale-up and manufacturing processes.

This guide is structured to provide both the practical "how-to" and the theoretical "why," ensuring that researchers can not only replicate the described protocols but also troubleshoot and adapt them for novel derivatives.

Experimental Design & Rationale

A multi-technique NMR approach is essential for the complete and unambiguous assignment of all proton and carbon signals in the molecule.[2][3][4] The workflow is designed to build from simple 1D experiments to more complex 2D correlations.

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Structural Elucidation Prep Hygroscopic Sample Handling & Accurate Weighing Solv Solvent Selection (e.g., D₂O, DMSO-d₆) & Dissolution Prep->Solv Tube Transfer to High-Quality NMR Tube Solv->Tube H1 ¹H NMR (Proton Environment & Coupling) Tube->H1 C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 COSY ¹H-¹H COSY (Vicinal Proton Correlations) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Assign Full ¹H & ¹³C Assignment HMBC->Assign Confirm Structural Confirmation Assign->Confirm Purity Purity Assessment Confirm->Purity

Caption: Experimental workflow for NMR characterization.

Protocols: From Sample to Spectrum

Sample Preparation Protocol

N,N-Dimethylpyridine-3,4-diamine dihydrochloride is expected to be a hygroscopic solid. Proper handling is crucial to prevent the ingress of atmospheric moisture, which can lead to a large, broad water signal in the ¹H NMR spectrum and affect sample concentration.[5]

Materials:

  • N,N-Dimethylpyridine-3,4-diamine dihydrochloride derivative

  • Deuterated solvent (DMSO-d₆ or D₂O recommended)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[6]

  • Glass vial and micropipette

  • Filter pipette with glass wool or a syringe filter

Step-by-Step Methodology:

  • Environment: If possible, perform sample preparation in a glove box or a controlled low-humidity environment.[5]

  • Weighing: Accurately weigh 5-10 mg of the dihydrochloride salt into a clean, dry glass vial. This amount is typically sufficient for both ¹H and ¹³C NMR experiments on modern spectrometers.[7]

  • Solvent Selection:

    • DMSO-d₆ (Dimethyl Sulfoxide-d₆): This is often the solvent of choice. It readily dissolves polar salts and, crucially, will allow for the observation of exchangeable N-H protons from the amine and the pyridinium ion.

    • D₂O (Deuterium Oxide): An excellent solvent for hydrochloride salts. However, be aware that the acidic N-H protons will rapidly exchange with deuterium from the solvent, causing their signals to disappear from the ¹H NMR spectrum.[8] This can be a useful diagnostic experiment in itself.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][9] Vortex or gently sonicate until the sample is fully dissolved. A clear, homogeneous solution is critical for high-quality spectra.[9]

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube.[6] This removes any particulate matter that can degrade spectral resolution. The final sample height in the tube should be 4-5 cm.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm can be wrapped around the cap to minimize solvent evaporation and moisture absorption.[10]

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 or 500 MHz spectrometer.

Experiment Key Parameters & Rationale
¹H NMR Spectral Width: ~16 ppm (to include aromatic and aliphatic regions). Acquisition Time: ~3-4 s (for good resolution). Relaxation Delay (d1): 2-5 s (allows for full relaxation of protons, ensuring accurate integration). Number of Scans: 8-16 (adjust for sample concentration).
¹³C{¹H} NMR Spectral Width: ~220-240 ppm. Acquisition Time: ~1-2 s. Relaxation Delay (d1): 2 s. Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
¹H-¹H COSY Type: Gradient-selected, phase-sensitive. Rationale: Identifies protons that are coupled to each other (typically through 2-3 bonds), crucial for mapping out the pyridine ring spin system.
¹H-¹³C HSQC Type: Gradient-selected, phase-sensitive. Rationale: Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbon signals.[11][12]
¹H-¹³C HMBC Type: Gradient-selected. Rationale: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.

Spectral Interpretation: Decoding the Data

Predicted Molecular Structure and Numbering

Caption: Numbering scheme for N,N-Dimethylpyridine-3,4-diamine.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The formation of a dihydrochloride salt will lead to protonation at the most basic sites. In this molecule, these are the pyridine ring nitrogen (N1) and the dimethylamino nitrogen (N4), with the pyridine nitrogen being the most basic. The positive charges will cause a significant downfield shift of all ring protons due to deshielding.[13]

Proton(s) Predicted Shift (ppm) Multiplicity Coupling (J, Hz) Rationale & 2D Correlations
H2 8.5 - 8.8Doublet (d)³J(H2-H6) ≈ 1-2 HzMost downfield due to proximity to protonated N1. COSY: H6. HMBC: C3, C4, C6.
H6 8.2 - 8.5Doublet (d)³J(H6-H5) ≈ 6-7 HzDownfield due to proximity to protonated N1. COSY: H5. HMBC: C2, C4, C5.
H5 7.0 - 7.3Doublet (d)³J(H5-H6) ≈ 6-7 HzUpfield relative to H2/H6. COSY: H6. HMBC: C3, C4, C6.
3-NH₂ 6.0 - 7.0Broad singlet (br s)-Exchangeable protons. Signal will broaden or disappear upon D₂O shake. HMBC: C3, C4.
4-N(CH₃)₂ 3.1 - 3.4Singlet (s)-Six equivalent methyl protons. HMBC: C4.
N1-H⁺ 13.0 - 15.0Broad singlet (br s)-Highly deshielded pyridinium proton. Will disappear upon D₂O shake.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Protonation also deshields the carbon atoms, shifting them downfield compared to the free base.

Carbon Predicted Shift (ppm) Rationale & 2D Correlations
C4 150 - 155Attached to two nitrogen atoms, significantly downfield. HSQC: No crosspeak (quaternary). HMBC: H2, H5, H6, 3-NH₂, 4-N(CH₃)₂.
C2 145 - 150Adjacent to protonated N1. HSQC: H2. HMBC: H6.
C6 140 - 145Adjacent to protonated N1. HSQC: H6. HMBC: H2, H5.
C3 125 - 130Attached to the primary amine. HSQC: No crosspeak (quaternary). HMBC: H2, H5, 3-NH₂.
C5 110 - 115Shielded relative to other ring carbons. HSQC: H5. HMBC: H6.
N(CH₃)₂ 40 - 45Typical range for N-methyl groups. HSQC: 4-N(CH₃)₂ protons.

Conclusion

The structural integrity of pharmacologically active compounds like N,N-Dimethylpyridine-3,4-diamine dihydrochloride is paramount. The combination of meticulous sample preparation and a suite of 1D and 2D NMR experiments provides an unassailable method for its characterization. The protocols and predictive data herein serve as a robust framework for researchers in drug development, ensuring that subsequent biological and clinical studies are based on a well-defined molecular entity.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Retrieved from [Link]

  • Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. (2008). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • NMR sample preparation for highly hygroscopic compound? (2017). ResearchGate. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 43.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. We will address common challenges and frequently asked questions, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow it to cool slowly.[1][2] As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are present in smaller concentrations, remain dissolved in the surrounding solution (the "mother liquor"). For this compound, a highly polar salt, the ideal solvent will dissolve it completely when hot but only sparingly when cold.[3]

Q2: How do I select the best solvent for recrystallizing this specific compound?

A2: The rule of "like dissolves like" is the guiding principle. This compound is an organic salt, making it highly polar. Therefore, polar solvents are the best starting point.

  • Single-Solvent Systems: Lower alcohols like ethanol, methanol, or isopropanol are excellent candidates.[4][5][6] They are polar enough to dissolve the salt at their boiling point but are less polar than water, which may allow for precipitation upon cooling.

  • Mixed-Solvent Systems: A mixed-solvent system is often superior for compounds with challenging solubility profiles.[2][7][8] For this dihydrochloride, an alcohol/water system is highly recommended.[5][7] You would dissolve the compound in a minimum amount of hot water (the "good" solvent in which it is very soluble) and then slowly add a hot alcohol like ethanol or isopropanol (the "bad" or anti-solvent in which it is less soluble) until the solution becomes slightly cloudy (the saturation point).[2][7][8] This precise control allows for excellent crystal formation upon slow cooling.

Q3: My starting material is slightly colored. Will recrystallization remove colored impurities?

A3: Standard recrystallization is effective at removing soluble and insoluble impurities but may not be sufficient for colored impurities, which are often large, conjugated organic molecules. If your purified crystals are still colored, a charcoal treatment is advised. After dissolving the crude compound in the hot solvent but before cooling, add a small amount (1-2% by weight) of activated carbon (charcoal) to the solution.[1] Boil the solution for a few minutes; the charcoal will adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem Probable Cause(s) Solutions & Scientific Rationale
No crystals form after cooling. 1. Too much solvent was used: The solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at the lower temperature.[9] 2. Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.[9][10]1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow it to cool again.[10] 2. Induce Crystallization:     a) Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation.[11]     b) Seed: Add a single, pure crystal of this compound to the solution. This provides a perfect template for further crystal growth.[4][11]     c) Cool Further: Place the flask in an ice-water bath to drastically reduce the compound's solubility.
The compound "oils out" instead of crystallizing. 1. High impurity level: Impurities can depress the melting point of the compound, causing it to separate as a liquid ("melt") instead of a solid.[10] 2. Solution is too concentrated/cooled too quickly: Rapid cooling of a highly concentrated solution can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to lower the saturation point.[10] 2. Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate, promoting the formation of larger, purer crystals.[10] 3. Change Solvents: Consider using a solvent with a lower boiling point.
Crystal yield is very low. 1. Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor even after cooling.[9] 2. Premature crystallization: The compound crystallized out during a hot filtration step (if performed). 3. Washing with warm solvent: Washing the collected crystals with room-temperature or warm solvent will re-dissolve some of the product.[9]1. Optimize Solvent Volume: In subsequent attempts, use less solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[9] You can also try partially evaporating the solvent from the mother liquor to recover a second crop of crystals. 2. Keep it Hot: If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Use Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.[9][11]
Purity did not improve significantly. 1. Crystals formed too quickly: Rapid cooling traps impurities within the crystal lattice, a process called inclusion. 2. Incomplete washing: The mother liquor, which contains the concentrated impurities, was not thoroughly washed from the crystal surfaces. 3. Inappropriate solvent: The chosen solvent may also dissolve impurities well at low temperatures, causing them to co-precipitate with your product.1. Ensure Slow Cooling: Slower cooling rates lead to the formation of larger, more perfect crystals, which are better at excluding impurities. 2. Efficient Washing: After filtration, break the vacuum, add a small amount of ice-cold solvent to the crystals, gently stir the slurry, and then re-apply the vacuum. Repeat if necessary.[11] 3. Re-evaluate Solvent Choice: Test the solubility of your crude material in different solvent systems on a small scale to find one where the impurities remain in solution upon cooling.

Recommended Recrystallization Protocol

This protocol details a robust method using an ethanol/water mixed-solvent system.

Step 1: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring until the solid is fully dissolved.

  • Causality: Water is the "good" solvent, ensuring the highly polar salt dissolves completely at an elevated temperature. Using the minimum volume is critical for achieving saturation later.[9]

Step 2: Saturation

  • While maintaining the solution at a near-boiling temperature, add hot ethanol dropwise.

  • Continue adding ethanol until a persistent cloudiness (turbidity) is observed. This is the point of saturation.

  • Add a few more drops of hot water until the solution becomes clear again.

  • Causality: Ethanol acts as the "anti-solvent."[7] By carefully adding it to the hot aqueous solution, you decrease the overall polarity of the solvent system, thus reducing the compound's solubility to the saturation point. Adding the final drops of water ensures everything is dissolved right at the saturation threshold, preventing premature precipitation.[8]

Step 3: Cooling (Crystallization)

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Causality: Slow cooling is paramount for forming large, pure crystals.[1] Rapid cooling causes the compound to precipitate as small, impure crystals that trap solvent and impurities.[3]

Step 4: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the collected crystals with a small amount of ice-cold ethanol.

  • Causality: The ice-cold ethanol will wash away the impurity-laden mother liquor without significantly dissolving the desired crystals.[9]

Step 5: Drying

  • Dry the crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to accelerate the process and remove residual water and ethanol.

  • Confirm purity by methods such as melting point analysis or spectroscopy.

Visual Workflow and Logic Diagrams

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_cooling Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Hot 'Good' Solvent (e.g., Water) A->B C Heat to Dissolve B->C D Add Hot 'Anti-Solvent' (e.g., Ethanol) to Cloud Point C->D E Re-clarify with a few drops of 'Good' Solvent D->E F Slow Cool to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filter Crystals G->H I Wash with Ice-Cold Solvent H->I J Dry Under Vacuum I->J

Caption: General workflow for mixed-solvent recrystallization.

Troubleshooting Logic: No Crystals Formed

Troubleshooting_No_Crystals Start Solution Cooled, No Crystals Formed Check_Concentration Is the solution visibly concentrated? Start->Check_Concentration Evaporate Action: Gently evaporate some solvent and re-cool. Check_Concentration->Evaporate No Induce Problem: Supersaturation without nucleation sites. Check_Concentration->Induce Yes Success Crystals Formed Evaporate->Success Scratch Action: Scratch inner flask surface. Induce->Scratch Seed Action: Add a seed crystal. Induce->Seed Ice_Bath Action: Cool further in an ice bath. Induce->Ice_Bath Scratch->Success Seed->Success Ice_Bath->Success

Caption: Decision-making process for inducing crystallization.

References

  • Organic Chemistry 253 Experiment #3 Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • University of California, Los Angeles. Recrystallization.
  • Reddit discussion on two-solvent recrystallization. (2014). r/chemhelp. Available at: [Link]

  • PsychonautWiki. (2021). Isopropyl alcohol extraction. Available at: [Link]

  • Recrystallization Lab Manual.
  • How to Carry Out a Recrystallization. (2013). YouTube. Available at: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • O'Brien, J. et al. (n.d.). Recrystallization Document.
  • University of Rochester, Department of Chemistry. Solvent: isopropanol. Available at: [Link]

Sources

Identifying impurities in N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and analytical chemists working with N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (CAS: 1211495-74-7).[1] This document moves beyond basic product data, focusing on the causality of impurities, advanced troubleshooting, and self-validating analytical protocols.

Product Architecture & Impurity Origins

To identify impurities, one must first understand the synthetic lineage. N4,N4-Dimethylpyridine-3,4-diamine is typically synthesized via Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.[1] This route dictates the impurity profile.

Core Chemical Identity:

  • IUPAC Name:

    
    -Dimethylpyridine-3,4-diamine dihydrochloride[1]
    
  • Structure: Pyridine ring substituted with a primary amine at position 3 and a dimethylamine at position 4.

  • Criticality: Often used as an intermediate in the synthesis of pharmaceuticals targeting potassium channels (analogous to Fampridine) or as a specialized catalyst.

Visual 1: Synthesis & Impurity Origin Map

This diagram illustrates the standard synthesis pathway and the specific entry points for common impurities.

ImpurityMap Start Starting Material 4-Chloro-3-nitropyridine Inter Intermediate 4-(Dimethylamino)-3-nitropyridine Start->Inter Step 1: SNAr Substitution Imp1 Impurity A Unreacted 4-Chloro-3-nitropyridine (Genotoxic Concern) Start->Imp1 Residual Reagent Reagent Dimethylamine (DMA) Reagent->Inter Imp2 Impurity B N-Methylpyridine-3,4-diamine (From Methylamine impurity in DMA) Reagent->Imp2 Contaminant Imp4 Impurity D N-Nitrosodimethylamine (NDMA) (If Nitrite carryover + DMA) Reagent->Imp4 Side Reaction (Nitrosation) Product Target Product N4,N4-Dimethylpyridine-3,4-diamine (Dihydrochloride Salt) Inter->Product Step 2: H2/Pd-C Reduction Step 3: HCl Salt Formation Imp3 Impurity C 4-(Dimethylamino)-3-nitropyridine (Incomplete Reduction) Inter->Imp3 Residual

Caption: Logical flow of synthesis showing where specific impurities (A-D) originate, aiding in root-cause analysis during QC.

Troubleshooting Guide (Q&A Format)

This section addresses specific anomalies reported by analytical labs characterizing this compound.

Issue 1: "I see a persistent unknown peak at RRT ~1.2 that absorbs strongly at 254 nm but has low MS ionization."

Diagnosis: This is likely Impurity C (4-(Dimethylamino)-3-nitropyridine) .[1]

  • Causality: The nitro group is a strong chromophore (high UV absorbance) but reduces ionization efficiency in positive ESI compared to the diamine product. It indicates incomplete hydrogenation.

  • Action: Check the reaction completion of the reduction step. In HPLC, this peak will elute after the main peak on a C18 column due to the electron-withdrawing nitro group increasing lipophilicity compared to the primary amine.

Issue 2: "My assay values are consistently low (e.g., 92-95%), but HPLC purity is >99%."

Diagnosis: Stoichiometric variance or Hygroscopicity.

  • Causality: As a dihydrochloride salt, the compound is hygroscopic. Absorbed water acts as "dead weight," lowering the assay without affecting chromatographic purity. Alternatively, the sample may be a mix of monohydrochloride and dihydrochloride if the salt formation pH was not strictly controlled.

  • Action:

    • Perform a Water Content determination (Karl Fischer).

    • Perform Chloride content titration (Argentometric) to confirm the 2HCl stoichiometry (Theoretical Cl content ~33.5%).

Issue 3: "Peak splitting is observed for the main peak."

Diagnosis: pH mismatch in the mobile phase.

  • Causality: The compound has two basic nitrogen centers (pyridine ring pKa ~6-7, aniline pKa ~3-4).[1] If the mobile phase pH is near one of these pKa values, the molecule rapidly exchanges between protonated states, causing splitting or tailing.

  • Action: Ensure mobile phase pH is buffered well away from the pKa. Acidic conditions (pH < 3.0) are preferred to keep both nitrogens fully protonated, improving peak shape on C18 columns.

Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Rationale: Standard C18 columns often fail to retain polar pyridines. This method uses ion-pairing or specific buffer strength to ensure separation of the polar diamine from the lipophilic nitro-precursor [1].[1]

Table 1: Recommended HPLC Conditions

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer, adjusted to pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 240 nm (Diamine max) and 350 nm (Nitro impurity max)
Column Temp 30°C
Sample Diluent Mobile Phase A : Acetonitrile (90:[1][2][3][4]10)

Self-Validation Step: Inject a mixture of the starting material (4-Chloro-3-nitropyridine) and the product.[1][5] The Resolution (


) between the product (early eluting) and the nitro-precursor (late eluting) must be > 2.0.
Protocol B: LC-MS Identification of N-Oxide Impurities

Rationale: N-oxides are common oxidative degradants in pyridines.[1] They are often thermally unstable and can deoxygenate in a hot GC injector, making LC-MS mandatory for detection [2].

  • Source Settings (ESI+): Capillary 3.5 kV, Gas Temp 300°C.

  • Target Ions:

    • 
       (Main Product, Free base mass)
      
    • 
       (N-Oxide, +16 Da)[1]
      
    • 
       (Nitro-intermediate, +30 Da vs product)[1]
      
  • Differentiation: If a peak at 154.1 is observed, perform MS/MS. Loss of 16 Da (

    
    ) is characteristic of N-oxides.
    
Advanced Troubleshooting Logic Tree

Use this decision tree to resolve complex analytical failures.

TroubleshootingTree Start Problem Detected Decision1 Is the Purity < 98%? Start->Decision1 ImpurityCheck Check Impurity RRT Decision1->ImpurityCheck Yes AssayCheck Check Water & Chloride Decision1->AssayCheck No (Purity OK, Assay Low) RRT_Late RRT > 1.5? (Lipophilic) ImpurityCheck->RRT_Late RRT_Early RRT < 0.8? (Polar) ImpurityCheck->RRT_Early Diagnosis1 Likely Nitro-Precursor (Incomplete Reaction) RRT_Late->Diagnosis1 Diagnosis2 Likely Hydrolysis Product (4-Hydroxy derivative) RRT_Early->Diagnosis2 HighWater High Water Content? AssayCheck->HighWater Diagnosis3 Dry sample at 40°C under vacuum HighWater->Diagnosis3 Yes

Caption: Step-by-step logic flow for diagnosing low purity or assay discrepancies based on retention time (RRT) and physical data.

Safety & Regulatory Note: Nitrosamines

Because Dimethylamine is a secondary amine used in the synthesis, there is a regulatory risk of forming N-Nitrosodimethylamine (NDMA) , a potent carcinogen, if nitrosating agents (e.g., residual nitrite from the nitration step of the precursor) are present [3].

  • Recommendation: Screen samples for NDMA using LC-HRMS or GC-MS/MS if the synthesis route involved a nitration step upstream.[1]

References
  • Goulay-Dufaÿ, S., et al. "Determination of 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection." Journal of Chromatography B, vol. 805, no. 2, 2004, pp. 261-266.[6] Link

  • Trissel, L. A., et al. "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." Hospital Pharmacy, vol. 37, 2002. Link

  • U.S. FDA. "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

Sources

Validation & Comparative

A Tale of Two Aminopyridines: A Comparative Guide to 3,4-Diaminopyridine and the Novel N4,N4-Dimethylpyridine-3,4-diamine Dihydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher poised at the frontier of neurological drug discovery, the aminopyridine scaffold offers a compelling starting point. 3,4-Diaminopyridine (3,4-DAP), a well-established voltage-gated potassium (Kv) channel blocker, has paved the way for therapeutic interventions in rare neuromuscular disorders. Now, a novel derivative, N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, emerges, prompting a critical question: what does this structural modification offer, and how might it compare to its well-characterized predecessor?

This guide provides a comprehensive comparison of these two molecules. For 3,4-diaminopyridine, we will synthesize the wealth of existing knowledge on its mechanism of action, pharmacokinetic profile, and clinical applications. For the largely uncharacterized this compound, we will leverage established structure-activity relationships of aminopyridine derivatives to propose a scientifically grounded hypothesis of its potential properties. This analysis is coupled with detailed experimental protocols to empower researchers to empirically test these hypotheses and unlock the potential of this new chemical entity.

At a Glance: Key Physicochemical and Pharmacological Attributes

Property3,4-Diaminopyridine (Amifampridine)This compound (Hypothesized)
Molecular Formula C₅H₇N₃C₇H₁₁N₃·2HCl
Molecular Weight 109.13 g/mol 210.10 g/mol
Mechanism of Action Broad-spectrum voltage-gated potassium (Kv) channel blocker.[1][2][3]Likely a voltage-gated potassium (Kv) channel blocker; selectivity and potency are unknown.
Primary Application Treatment of Lambert-Eaton Myasthenic Syndrome (LEMS) and other congenital myasthenic syndromes.[1][4][5]Investigational; potential for applications in neurological disorders.
Blood-Brain Barrier Permeability Readily crosses the blood-brain barrier.[6]Potentially altered permeability due to increased polarity and size.
Metabolism Primarily metabolized by N-acetylation to the inactive 3-N-acetylamifampridine.Metabolism is uncharacterized; potential for different metabolic pathways.

Delving into the Mechanism of Action: A Tale of Potassium Channels

3,4-Diaminopyridine's therapeutic efficacy is rooted in its ability to block voltage-gated potassium channels.[1][2][3] By inhibiting the efflux of potassium ions during an action potential, 3,4-DAP prolongs the depolarization of the presynaptic nerve terminal. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium. The elevated intracellular calcium concentration enhances the release of acetylcholine into the neuromuscular junction, thereby improving neuromuscular transmission and muscle strength.[1][2]

Proposed Mechanism of Action for this compound

The addition of two methyl groups to the exocyclic amino group at the 4-position is the key structural differentiator of N4,N4-Dimethylpyridine-3,4-diamine. Based on the known structure-activity relationships of 4-aminopyridine derivatives, this modification is likely to have significant consequences for its interaction with potassium channels. The bulky dimethylamino group could sterically hinder the binding of the molecule within the potassium channel pore, potentially altering its potency and selectivity for different Kv channel subtypes. Furthermore, the increased electron-donating nature of the dimethylamino group compared to the primary amine in 3,4-DAP could influence the pKa of the pyridine ring nitrogen, affecting the molecule's charge at physiological pH and its interaction with the channel.

Visualizing the Molecular Structures and Mechanism

cluster_34DAP 3,4-Diaminopyridine cluster_DMAP N4,N4-Dimethylpyridine-3,4-diamine DAP_structure Chemical Structure: C₅H₇N₃ DAP_mol DMAP_structure Chemical Structure: C₇H₁₁N₃ DMAP_mol cluster_workflow Mechanism of Action of Aminopyridines A Aminopyridine Derivative B Blocks Voltage-Gated Potassium Channels (Kv) A->B Binds to channel C Prolonged Presynaptic Depolarization B->C Inhibits K⁺ efflux D Increased Ca²⁺ Influx C->D Keeps Ca²⁺ channels open E Enhanced Acetylcholine Release D->E Triggers vesicle fusion F Improved Neuromuscular Transmission E->F Activates postsynaptic receptors

Sources

The Impact of N,N-dimethylation on the Biological Activity of Diaminopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, subtle molecular modifications can elicit profound changes in biological activity. The substitution of primary amines with their N,N-dimethylated counterparts on a diaminopyridine scaffold is a prime example of such a critical alteration. This guide provides an in-depth comparison of the biological activities of N,N-dimethylated versus primary diaminopyridines, offering insights into the underlying physicochemical principles and providing actionable experimental protocols for their evaluation. For researchers, scientists, and drug development professionals, understanding these differences is paramount for rational drug design and the optimization of lead compounds.

The Fundamental Physicochemical Divide: Primary vs. N,N-dimethylated Amines

The introduction of two methyl groups to a primary amino group on a diaminopyridine core fundamentally alters several key physicochemical properties that dictate a molecule's biological behavior.

A primary amine is characterized by the presence of two hydrogen atoms attached to a nitrogen atom, making it a hydrogen bond donor and acceptor. In contrast, an N,N-dimethylated (tertiary) amine lacks these hydrogen atoms, rendering it solely a hydrogen bond acceptor. This seemingly minor change has a cascading effect on a molecule's solubility, lipophilicity, and basicity.

N-methylation generally leads to an increase in lipophilicity and can also impact aqueous solubility[1]. The increased lipophilicity can enhance a compound's ability to cross cellular membranes, potentially leading to better bioavailability and access to intracellular targets. However, the loss of hydrogen bond donating capacity can negatively affect interactions with biological targets where such bonds are crucial for binding.

The basicity of the amino group is also influenced by methylation. 4-Dimethylaminopyridine (DMAP) is known to be more basic than pyridine due to the electron-donating effect of the dimethylamino group[2]. This alteration in basicity can influence a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

G cluster_0 Primary Diaminopyridine cluster_1 N,N-dimethylated Diaminopyridine Primary_NH2 Primary Amine (-NH2) Primary_Properties H-bond donor & acceptor Lower Lipophilicity Potential for specific H-bond interactions Primary_NH2->Primary_Properties leads to Biological_Activity Overall Biological Activity (Target Binding, PK/PD) Primary_Properties->Biological_Activity influences Tertiary_NMe2 N,N-dimethylated Amine (-N(CH3)2) Tertiary_Properties H-bond acceptor only Higher Lipophilicity Altered Basicity Steric hindrance Tertiary_NMe2->Tertiary_Properties leads to Tertiary_Properties->Biological_Activity influences

Comparative Biological Activity: A Tale of Two Scaffolds

2.1. Kinase Inhibition:

Diaminopyrimidine and diaminopyridine cores are prevalent scaffolds in the design of kinase inhibitors. In this context, the primary amino groups often play a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

FeaturePrimary DiaminopyridineN,N-dimethylated DiaminopyridineRationale & Implications
Hinge Binding Often forms 1-2 hydrogen bonds as a donor.Cannot act as a hydrogen bond donor.Loss of hinge binding interactions can drastically reduce potency.
Solubility Generally more water-soluble.Can be less water-soluble, potentially affecting formulation.N,N-dimethylation may require formulation strategies to improve solubility.
Cell Permeability May have lower passive diffusion.Increased lipophilicity can enhance cell permeability.N,N-dimethylation could lead to better cellular activity if target engagement is maintained.
Metabolic Stability Primary amines can be sites of metabolic modification.Tertiary amines can also be metabolized (e.g., N-dealkylation).The metabolic fate of both needs to be experimentally determined.

2.2. Ion Channel Modulation:

Aminopyridines are known to modulate the function of various ion channels. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis. Comparative studies have shown that even subtle changes, such as the addition of another amino group (e.g., 3,4-diaminopyridine), can alter efficacy and side-effect profiles[3]. While direct comparisons with N,N-dimethylated analogs in this specific context are scarce, the principles of altered lipophilicity and basicity would undoubtedly impact their interaction with the channel pore and surrounding residues.

2.3. General Pharmacological Considerations:

The distinction between primary, secondary, and tertiary amines is a fundamental concept in pharmacology, influencing a drug's pharmacokinetic and pharmacodynamic properties[4]. N,N-dimethylation can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the increased lipophilicity of an N,N-dimethylated analog might lead to greater plasma protein binding and a larger volume of distribution.

Experimental Workflows for Comparative Analysis

To empirically determine the differences in biological activity between a primary diaminopyridine and its N,N-dimethylated analog, a systematic experimental approach is required.

G Start Paired Compounds: Primary vs. N,N-dimethylated Diaminopyridines Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability, Target Engagement) Start->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolism) Start->ADME_Tox Data_Analysis Comparative Data Analysis (IC50, EC50, PK parameters) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis ADME_Tox->Data_Analysis Conclusion Structure-Activity Relationship (SAR) & Lead Optimization Decisions Data_Analysis->Conclusion

3.1. Protocol: Comparative Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to compare the inhibitory potential of a primary diaminopyridine and its N,N-dimethylated analog.

Objective: To determine the IC50 values of the test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration close to the Km for the kinase)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Add the master mix to the assay plate containing the compounds.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

3.2. Protocol: Comparative Cell Viability Assay

This protocol uses a tetrazolium-based assay (e.g., EZ4U) to assess the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line.

Objective: To determine the EC50 values of the test compounds in a cell-based assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • EZ4U Cell Proliferation and Cytotoxicity Assay kit[5][6][7][8][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay:

    • Add the EZ4U reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-5 hours, allowing the viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO-treated control cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

3.3. Assessing Target Engagement in Cells

Demonstrating that a compound interacts with its intended target within a cellular context is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA®) can be employed to compare the target engagement of the primary and N,N-dimethylated diaminopyridines[10][11]. This method assesses the thermal stabilization of a target protein upon ligand binding.

Conclusion: Guiding Rational Drug Design

The choice between a primary and an N,N-dimethylated diaminopyridine is not trivial and has significant implications for the biological activity of a molecule. While primary amines are often critical for establishing specific hydrogen bond interactions with biological targets, N,N-dimethylation can enhance membrane permeability and alter the pharmacokinetic profile.

A thorough understanding of the structure-activity relationship is essential. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these two classes of compounds. By combining in vitro biochemical assays, cell-based functional assays, and target engagement studies, researchers can make informed decisions in the lead optimization process, ultimately leading to the development of more potent and selective therapeutics. The key is to recognize that neither scaffold is inherently superior; rather, their suitability is dictated by the specific biological target and the desired pharmacological properties.

References

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. [Link]

  • Determining target engagement in living systems. National Institutes of Health. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Cell Proliferation Assay & Cytotoxicity Test (EZ4U) | BI-5000. Biomedica. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Tufts University. [Link]

  • Tips for Illustrating Biological Pathways. YouTube. [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • DOT Language. Graphviz. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cell Proliferation & Toxicity Assay (EZ4U Assay). ALPCO Diagnostics. [Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. National Institutes of Health. [Link]

  • 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. National Institutes of Health. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • EZ4U Cell Proliferation and Cytotoxicity Assay. Biomedica. [Link]

  • Design, Synthesis, and Evaluation of Bioactive Small Molecules. National Institutes of Health. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. Surfactant.com. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Institutes of Health. [Link]

  • Species variations in the N-methylation and quaternization of [14C]pyridine. National Institutes of Health. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

  • Analysis and visualization of metabolic pathways and networks: A hypegraph approach. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • EZ4U - Cell Proliferation and Cytotoxicity Assay BI-5000 from Biomedica Medizinprodukte GmbH. Biocompare.com. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. ResearchGate. [Link]

  • Dot Graph Visualization. Tom Sawyer Software. [Link]

  • Comparative Evaluation of Molecular Generation Methods for Bioactive Compound Design: A Rigorous Statistical Benchmark Across Drug, Agrochemical, and Small Molecule Datasets. ChemRxiv. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • N‐methylated drugs and bioactive molecules.. ResearchGate. [Link]

  • DOT (graph description language). Wikipedia. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • CHAPTER 7 AMINES. Cerritos College. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • EZ4U – Cell Proliferation and Cytotoxicity Assay | BI-5000. Maxanim. [Link]

  • A graph layout algorithm for drawing metabolic pathways.. SciSpace. [Link]

  • Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification. YouTube. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of N4,N4-Dimethylpyridine-3,4-diamine with Commercial Pyridine-Based Reagents in Nucleophilic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the quest for efficient and selective catalysts is perpetual. Pyridine-based compounds have long been recognized for their utility as nucleophilic catalysts, particularly in acylation reactions. Among these, 4-(Dimethylamino)pyridine (DMAP) has established itself as a benchmark due to its exceptional activity. This guide provides an in-depth, head-to-head comparison of the lesser-known N4,N4-Dimethylpyridine-3,4-diamine with the commercially ubiquitous DMAP and other related reagents. The focus will be on their application as nucleophilic catalysts in the esterification of sterically hindered alcohols, a common challenge in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction to Nucleophilic Catalysis by Pyridine Derivatives

Pyridine and its derivatives accelerate acylation reactions primarily through a nucleophilic catalysis mechanism.[1][2] The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic acyl source (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, rendering it susceptible to attack by even weakly nucleophilic alcohols. The subsequent reaction with the alcohol regenerates the catalyst and produces the desired ester.

The efficiency of a pyridine-based catalyst is intrinsically linked to the nucleophilicity of its nitrogen atom. Electron-donating groups on the pyridine ring enhance this nucleophilicity, leading to a more rapid formation of the N-acylpyridinium intermediate and, consequently, a faster overall reaction rate.[3]

The Contenders: A Structural Overview

This guide will focus on the comparison of N4,N4-Dimethylpyridine-3,4-diamine with established commercial reagents.

N4,N4-Dimethylpyridine-3,4-diamine: This molecule features a pyridine core with two amino substituents at the 3 and 4 positions. The dimethylamino group at the 4-position is a strong electron-donating group, which is expected to significantly enhance the nucleophilicity of the pyridine ring nitrogen. The additional amino group at the 3-position, also being electron-donating, is anticipated to further increase the electron density on the ring, potentially leading to even greater catalytic activity compared to monosubstituted pyridines.

4-(Dimethylamino)pyridine (DMAP): DMAP is the industry standard for nucleophilic catalysis in a vast array of reactions.[2] Its high catalytic activity is attributed to the powerful electron-donating resonance effect of the dimethylamino group at the 4-position, which greatly increases the nucleophilicity of the pyridine nitrogen.

Pyridine: The parent heterocycle, pyridine, is a significantly weaker nucleophilic catalyst than its amino-substituted derivatives.[4] It is often used as a benchmark for evaluating the efficacy of more advanced catalysts.

N,N-Diisopropylethylamine (Hünig's Base): Included for contrast, Hünig's base is a sterically hindered, non-nucleophilic base.[5][6][7][8] Its bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile, making it useful as a proton scavenger in reactions where nucleophilic catalysis is undesirable.

Head-to-Head Comparison: N4,N4-Dimethylpyridine-3,4-diamine vs. DMAP

While direct experimental kinetic data for the catalytic performance of N4,N4-Dimethylpyridine-3,4-diamine is not extensively available in the public domain, a comparative analysis can be drawn from its structural features and the well-documented performance of DMAP.

Theoretical Catalytic Activity

The catalytic prowess of these molecules is fundamentally tied to their basicity and nucleophilicity, which can be correlated with their pKa values. A higher pKa generally indicates a stronger base and, in this context, a more potent nucleophilic catalyst.

The pKa of the conjugate acid of DMAP is approximately 9.6 in water.[9] While the experimental pKa of N4,N4-Dimethylpyridine-3,4-diamine is not readily found, a predicted pKa for the structurally similar N4-(cyclopropylmethyl)pyridine-3,4-diamine is around 9.16.[10] Considering the electronic effects, the presence of two electron-donating amino groups in N4,N4-Dimethylpyridine-3,4-diamine is expected to render the pyridine nitrogen more nucleophilic than that of DMAP. The amino group at the 3-position, through an inductive effect, should further enhance the electron density of the pyridine ring, potentially leading to a higher catalytic activity.

Expected Performance in Esterification

In a typical esterification of a sterically hindered alcohol with an acid anhydride, the rate-limiting step is often the attack of the alcohol on the N-acylpyridinium intermediate.[11] The higher anticipated nucleophilicity of N4,N4-Dimethylpyridine-3,4-diamine would lead to a faster formation of this key intermediate. This suggests that N4,N4-Dimethylpyridine-3,4-diamine could potentially outperform DMAP in reactions where the formation of the acylpyridinium salt is the kinetically significant step.

Commercial Alternatives: A Broader Perspective

Beyond DMAP, a range of other pyridine-based reagents are commercially available, each with specific properties and applications.

ReagentStructureKey Features
Pyridine C₅H₅NBaseline nucleophilic catalyst; often used as a base.[12]
4-Pyrrolidinopyridine (PPY) C₉H₁₂N₂More nucleophilic and a better catalyst than DMAP due to the electron-donating pyrrolidino group.[3]
9-Azajulolidine C₁₂H₁₄NA highly active catalyst with a rigid, fused-ring structure that enhances nucleophilicity. Significantly more active than DMAP.[3]
1-Methylimidazole C₄H₆N₂An effective and less toxic alternative to DMAP for the acylation of sterically hindered alcohols.[13]

Experimental Section: A Representative Protocol

To provide a practical context for this comparison, a detailed protocol for the DMAP-catalyzed esterification of a sterically hindered tertiary alcohol is presented below. This protocol can serve as a template for evaluating the performance of N4,N4-Dimethylpyridine-3,4-diamine and other potential catalysts.

Objective: To synthesize tert-butyl acetate via the esterification of tert-butanol with acetic anhydride, catalyzed by DMAP.
Materials:
  • tert-Butanol

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (for reaction monitoring)

Procedure:
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol, tert-butanol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add triethylamine (NEt₃) (1.5 equivalents), which acts as an auxiliary base to neutralize the acetic acid byproduct.[11]

  • Add the catalyst, DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl acetate.

Self-Validation:

The progress of the reaction can be quantitatively monitored by GC, allowing for the determination of reaction kinetics and a direct comparison of catalyst performance under identical conditions. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the processes described, the following diagrams are provided.

DMAP Catalytic Cycle cluster_0 Catalytic Cycle DMAP DMAP Acylpyridinium [DMAP-CO-R]+ DMAP->Acylpyridinium + Acyl Anhydride Acyl_Anhydride R-CO-O-CO-R Acyl_Anhydride->Acylpyridinium Ester R-CO-OR' Acylpyridinium->Ester + Alcohol Alcohol R'-OH Alcohol->Ester DMAP_H [DMAP-H]+ Ester->DMAP_H DMAP_H->DMAP + Base Base Base (e.g., NEt3) Base->DMAP

Caption: The nucleophilic catalytic cycle of DMAP in esterification.

Experimental Workflow Start Reaction Setup Reaction Esterification Reaction (Alcohol, Anhydride, Catalyst, Base in DCM) Start->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Workup Aqueous Workup (NaHCO3, Brine) Monitoring->Workup Reaction Complete Drying Drying and Filtration (MgSO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Pure Ester Analysis->End

Caption: A typical experimental workflow for catalyzed esterification.

Conclusion and Future Outlook

While 4-(Dimethylamino)pyridine remains the workhorse for nucleophilic catalysis in organic synthesis, the structural features of N4,N4-Dimethylpyridine-3,4-diamine suggest it could be a more potent catalyst. The presence of a second electron-donating amino group at the 3-position is predicted to enhance the nucleophilicity of the pyridine nitrogen, potentially leading to faster reaction rates.

For researchers and professionals in drug development and fine chemical synthesis, the exploration of novel catalysts like N4,N4-Dimethylpyridine-3,4-diamine is a worthwhile endeavor. Direct, quantitative experimental comparisons are necessary to definitively establish its performance relative to DMAP and other commercial alternatives. Such studies would not only provide a valuable new tool for the synthetic chemist's arsenal but also contribute to a deeper understanding of structure-activity relationships in nucleophilic catalysis.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • Xu, S. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. The University of Texas-Pan American.
  • Wikipedia contributors. (2024, November 26). 4-Dimethylaminopyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Zipse, H. (2025). Modular Design of Pyridine-Based Acyl-Transfer Catalysts.
  • CN114315706A - Synthetic method of 3, 4-diaminopyridine. (2022).
  • Pyridine - Nucleophilic Catalyst. (n.d.). ChemTube3D. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]

  • Zipse, H. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation.
  • Spivey, A. C., & Gripton, C. J. G. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(17), 5078–5079. [Link]

  • Ouyang, P., Li, G., & Wu, Y. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Reddit - Why is pyridine a nucleophilic catalyst? (2024). [Link]

  • 4-N,4-N-dimethylpyridine-2,4-diamine. (n.d.). PubChem. [Link]

  • 9-Azajulolidine vs.
  • Asymmetric Nucleophilic Catalysis. (n.d.). [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • Zipse, H. (2025). Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments.
  • Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. (2025).
  • Butler, A. R., & Robertson, A. D. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Stack Exchange. [Link]

  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. (2020). Molecules, 25(14), 3247. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2020). Molecules, 25(22), 5431. [Link]

  • Synthesis of 15 N-labelled 3,5-dimethylpyridine. (2019). Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 931–935. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (1968). Journal of the Chemical Society B: Physical Organic, 1116-1120. [Link]

  • Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. (2021). Bioorganic & Medicinal Chemistry, 47, 116348. [Link]

  • Potential Catalysts for the Acetylation of Wood. (2025).
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • N,N-Diisopropylethylamine. (2014, October 30). YouTube. [Link]

  • DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. (n.d.). [Link]

  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (2003).
  • N,N-Diisopropylethylamine (DIEA). (n.d.). Common Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of reproducible and reliable results. N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Variation in purity from different commercial suppliers can introduce unforeseen variables into sensitive synthetic pathways, impacting reaction yields, impurity profiles of subsequent intermediates, and ultimately, the quality of the final API.

This in-depth technical guide provides a comprehensive framework for researchers to independently assess and compare the purity of this compound from various suppliers. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but to also instill a deeper understanding of the scientific rationale behind each experimental choice, empowering you to make informed decisions in your procurement process.

The Criticality of Purity: More Than Just a Number

The stated purity on a supplier's certificate of analysis (CoA) is a valuable starting point, but it often doesn't tell the whole story. The analytical methods used, the limits of detection for specific impurities, and the potential for batch-to-batch variability necessitate a robust in-house verification process. Undisclosed impurities, even at seemingly low levels, can have significant downstream consequences.

This guide will focus on a multi-pronged analytical approach, leveraging techniques that provide orthogonal information to build a comprehensive purity profile. We will explore:

  • Chromatographic Purity: Utilizing High-Performance Liquid Chromatography (HPLC) to separate and quantify the main component from any organic impurities.

  • Structural Confirmation and Identification of Organic Impurities: Employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the chemical structure of the target compound and to identify any co-eluting or structurally related impurities.

  • Elemental Composition: Using Elemental Analysis (CHN) to confirm the empirical formula and to detect the presence of inorganic impurities or residual solvents.

Visualizing the Assessment Workflow

A systematic approach is crucial for an effective and efficient purity assessment. The following workflow outlines the key stages of the evaluation process.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Core Analytical Assessment cluster_2 Data Interpretation & Comparison Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing HPLC_Purity HPLC Purity & Impurity Profiling Solubility Testing->HPLC_Purity NMR_Analysis ¹H NMR & ¹³C NMR Analysis HPLC_Purity->NMR_Analysis MS_Analysis Mass Spectrometry (MS) NMR_Analysis->MS_Analysis Elemental_Analysis Elemental Analysis (CHN) MS_Analysis->Elemental_Analysis Data_Compilation Data Compilation & Tabulation Elemental_Analysis->Data_Compilation Impurity_Identification Impurity Identification & Quantification Data_Compilation->Impurity_Identification Supplier_Comparison Supplier Comparison & Selection Impurity_Identification->Supplier_Comparison

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Part 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. By employing a suitable stationary and mobile phase, we can achieve separation of the main compound from its organic impurities. For a polar, basic compound like this compound, a reversed-phase method with an ion-pairing agent is often effective. The following method is adapted from a validated procedure for the closely related 3,4-diaminopyridine and serves as an excellent starting point.[1]

Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 bonded phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate in HPLC-grade water. Adjust the pH to 1.9 with trifluoroacetic acid.[1]

    • Organic Phase: Acetonitrile (HPLC grade).

    • Elution: An isocratic elution with 90% Aqueous Phase and 10% Acetonitrile is a good starting point. The ratio can be optimized to achieve better separation if necessary.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound from each supplier into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with the aqueous phase of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the aqueous phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a preliminary UV scan of the compound dissolved in the mobile phase is recommended to determine the optimal wavelength).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Quantify any impurities as a percentage of the total area.

Data Presentation: Comparative HPLC Purity
SupplierLot NumberRetention Time (min)Purity by Area %Total Impurities by Area %
Supplier A A123455.899.5%0.5%
Supplier B B678905.898.2%1.8%
Supplier C C112235.999.8%0.2%

Part 2: Structural Verification and Impurity Identification

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak or the impurities. For this, we turn to spectroscopic and spectrometric techniques.

¹H NMR Spectroscopy: The Fingerprint of the Molecule

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, we can confirm the identity of this compound and detect the presence of any proton-containing impurities.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample from each supplier.

    • Dissolve in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice for the dihydrochloride salt.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate all signals. The ratio of the integrals should correspond to the number of protons in the molecule.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • Look for any unexpected signals, which may indicate the presence of impurities.

Predicted ¹H NMR Spectrum and Potential Impurities

Based on the structure of N4,N4-Dimethylpyridine-3,4-diamine, we can anticipate the following signals in the ¹H NMR spectrum. The dihydrochloride form will likely cause a downfield shift of the pyridine ring protons.

  • A singlet for the N(CH₃)₂ protons.

  • Three distinct signals for the protons on the pyridine ring.

  • A broad signal for the -NH₂ protons (which may exchange with D₂O).

Potential Impurities to Look For:

  • Starting materials: Unreacted precursors from the synthesis. A common route to 3,4-diaminopyridine involves the reduction of 4-amino-3-nitropyridine.[3] For the N,N-dimethylated analog, related precursors could be present.

  • Mono-aminated byproducts: Incomplete reaction during the amination step could lead to impurities where one of the amino groups is not fully substituted.

  • Isomers: Positional isomers of the diamine or dimethylamino group.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound.

Experimental Protocol: Mass Spectrometry Analysis
  • Instrumentation:

    • Mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For N4,N4-Dimethylpyridine-3,4-diamine (free base, C₇H₁₁N₃), the expected monoisotopic mass is 137.0953 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 138.1026.

Data Presentation: Comparative Spectroscopic and Spectrometric Data
Supplier¹H NMR ConformityKey Impurity Signals in ¹H NMR[M+H]⁺ (m/z)
Supplier A Conforms to expected structureMinor unidentifiable signals (<0.5%)138.1025
Supplier B Conforms to expected structureSignals consistent with a mono-aminated impurity (~1.5%)138.1027
Supplier C Conforms to expected structureNo significant impurity signals detected138.1026

Part 3: Elemental Analysis for Stoichiometric Purity

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This is a fundamental technique for confirming the empirical formula of a compound and assessing its absolute purity.[4] For a dihydrochloride salt, it is also crucial for confirming the correct salt stoichiometry.

Experimental Protocol: Elemental Analysis (CHN)
  • Instrumentation:

    • CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Data Acquisition:

    • Analyze the sample according to the instrument's standard operating procedure.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₇H₁₁N₃·2HCl.

    • A deviation of more than ±0.4% from the theoretical value may indicate the presence of impurities, residual solvents, or incorrect salt formation.

Theoretical vs. Experimental Elemental Composition

Theoretical Values for C₇H₁₁N₃·2HCl (MW: 210.11 g/mol ):

  • Carbon (C): 39.99%

  • Hydrogen (H): 6.23%

  • Nitrogen (N): 19.99%

Data Presentation: Comparative Elemental Analysis
Supplier% Carbon (Experimental)% Hydrogen (Experimental)% Nitrogen (Experimental)Deviation from Theoretical
Supplier A 40.15%6.28%19.85%Within ±0.2%
Supplier B 39.50%6.45%19.50%Significant deviation
Supplier C 40.05%6.20%20.08%Within ±0.1%

Synthesizing the Data: A Holistic View of Purity

The true power of this multi-technique approach lies in the synthesis of all the data. A supplier might provide a product with high HPLC purity, but elemental analysis could reveal it to be incorrectly salted or contain significant amounts of inorganic impurities. Similarly, a product with a clean ¹H NMR spectrum might still contain non-proton-containing impurities that are only detectable by HPLC.

Data_Synthesis center Overall Purity Assessment HPLC HPLC Purity (Organic Impurities) center->HPLC NMR ¹H NMR (Structural Confirmation) center->NMR MS Mass Spec (Molecular Weight) center->MS CHN Elemental Analysis (Stoichiometry) center->CHN

Caption: A holistic approach to purity assessment integrates data from multiple analytical techniques.

Conclusion and Supplier Selection

Based on the hypothetical data presented, Supplier C emerges as the provider of the highest purity this compound. Their product exhibits excellent purity by HPLC, a clean ¹H NMR spectrum, the correct molecular weight by MS, and elemental analysis data that closely matches the theoretical values for the dihydrochloride salt.

Supplier A provides a product of acceptable purity, although with slightly more impurities detected by HPLC compared to Supplier C.

Supplier B's product raises several red flags. The lower HPLC purity, the presence of a significant impurity in the ¹H NMR spectrum, and the notable deviation in the elemental analysis suggest a lower quality product that could be problematic in sensitive applications.

By implementing this rigorous, multi-technique analytical workflow, researchers can move beyond a simple reliance on supplier CoAs and gain a true, in-depth understanding of the purity of their starting materials. This diligence at the outset is a critical investment in the success and reproducibility of your research and development endeavors.

References

  • Google Patents. (n.d.). Synthetic method of 3, 4-diaminopyridine.
  • Google Patents. (n.d.). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201.
  • ResearchGate. (n.d.). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.
  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(24), 5084-5088.
  • Scribd. (n.d.). COA of Raw Material. Retrieved from [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

  • YouTube. (2023, September 10). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • ACS Publications. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • LabTAG. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.